molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No.: B1268047
CAS No.: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
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Description

1-Amino-3,3-diethoxypropane (CAS 41365-75-7) is a versatile fine chemical with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol. It is supplied as a colorless to yellow liquid with a density of 0.9100 g/mL and a boiling point of 72°C at 16.0 hPa . This compound is highly valued in research as a crucial building block for the synthesis of complex organic molecules and functionalized polymers . Its significant research value is demonstrated in advanced biomedical applications. It acts as an effective modulator for alginate and chitosan-based hydrogels, which are pivotal in tissue engineering and regenerative medicine, particularly for the delivery of bone marrow stromal cells for cartilage regeneration . Furthermore, it is utilized as an intermediate in the generation of polyethylene glycol (PEG) polyethylenimine (PEI) polyplexes for transfection studies in hepatocellular carcinoma cell cultures, highlighting its role in the development of novel gene delivery systems . The mechanism of action for its role in hydrogel formation and as a building block in polyplexes stems from its bifunctional structure, featuring both an amine group and a protected aldehyde (acetal), allowing it to participate in various chemical reactions and polymer functionalization processes . This product is classified as a dangerous good for transport. It is labeled with the GHS signal word "Danger" and carries hazard statements H314, indicating it causes severe skin burns and eye damage . Researchers should handle it with appropriate precautions, including wearing protective gloves, clothing, and eye protection . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMSHBZYAOHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334535
Record name 1-Amino-3,3-diethoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41365-75-7
Record name 1-Amino-3,3-diethoxypropane
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Record name 1-Amino-3,3-diethoxypropane
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropionaldehyde Diethylacetal (CAS: 41365-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminopropionaldehyde diethylacetal, a versatile chemical intermediate with significant applications in pharmaceutical and biomedical research. This document details its chemical and physical properties, synthesis protocols, key applications, and safety and handling information.

Chemical and Physical Properties

3-Aminopropionaldehyde diethylacetal, also known as 3,3-diethoxypropan-1-amine, is a clear, colorless to yellow liquid. It serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for drug discovery and material science.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 41365-75-7[1][2][3][4]
Molecular Formula C₇H₁₇NO₂[1][2][3][4]
Molecular Weight 147.22 g/mol [2][3][4]
IUPAC Name 3,3-diethoxypropan-1-amine[5]
Synonyms 3,3-Diethoxy-1-propylamine, APEA[1]
SMILES NCCC(OCC)OCC[1]
InChIKey PXXMSHBZYAOHBD-UHFFFAOYSA-N[3]

Table 2: Physical and Spectroscopic Data

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid[1][2][3]
Density 0.91 g/mL at 25 °C[2][][7]
Boiling Point 72 °C at 12 mmHg[2][3]
Flash Point 78 °C[2][3]
Refractive Index 1.4233 - 1.4253[2]
Solubility Miscible with water, alcohol, and petroleum ether.[8][9]
Spectroscopic Data NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available.[9][10]

Synthesis and Experimental Protocols

The synthesis of 3-Aminopropionaldehyde diethylacetal can be achieved through various routes. Below are two common experimental protocols.

Synthesis via Reduction of 3-Nitropropanal (B1599391) Diethyl Acetal (B89532)

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-nitropropanal diethyl acetal in a suitable solvent such as methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., in a Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure to obtain pure 3-Aminopropionaldehyde diethylacetal.

Synthesis_via_Reduction 3-Nitropropanal diethyl acetal 3-Nitropropanal diethyl acetal Reaction Vessel Reaction Vessel 3-Nitropropanal diethyl acetal->Reaction Vessel Methanol, 10% Pd/C Filtration (Celite) Filtration (Celite) Reaction Vessel->Filtration (Celite) Reaction Completion H2 (gas) H2 (gas) H2 (gas)->Reaction Vessel Concentration Concentration Filtration (Celite)->Concentration Removal of Catalyst Distillation Distillation Concentration->Distillation Crude Product 3-Aminopropionaldehyde diethylacetal 3-Aminopropionaldehyde diethylacetal Distillation->3-Aminopropionaldehyde diethylacetal Purified Product

Synthesis of 3-Aminopropionaldehyde diethylacetal via catalytic hydrogenation.
Synthesis via Gabriel Synthesis

An alternative route involves the Gabriel synthesis, which is a good method for preparing primary amines from alkyl halides.

Experimental Protocol:

  • Phthalimide (B116566) Salt Formation: React potassium phthalimide with 3-chloro- or 3-bromopropionaldehyde diethylacetal in a polar aprotic solvent like DMF.

  • N-Alkylation: Heat the mixture to allow the nucleophilic substitution to occur, forming the N-alkylated phthalimide intermediate.

  • Hydrazinolysis: Treat the intermediate with hydrazine (B178648) hydrate (B1144303) in a protic solvent such as ethanol. Reflux the mixture to cleave the phthalimide group.

  • Work-up and Purification: After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be filtered off. The filtrate is then worked up, typically involving an acid-base extraction to isolate the amine. The final product is purified by distillation.

Applications in Research and Drug Development

3-Aminopropionaldehyde diethylacetal is a key intermediate in several areas of biomedical research, most notably in bioconjugation and the development of drug delivery systems.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The primary amino group of 3-Aminopropionaldehyde diethylacetal allows for its use as a linker in bioconjugation. A significant application is in the enzymatic conjugation of molecules to antibodies to form ADCs.[11]

Experimental Protocol for IgG1 Conjugation:

This protocol is adapted from patent literature describing the use of microbial transglutaminase (mTgase) for site-specific antibody conjugation.[11]

  • Reaction Mixture Preparation: In a Tris buffer (pH 7.0-8.0), prepare a solution of IgG1 antibody at a concentration of 1-10 mg/mL.

  • Addition of Reagents: Add 3-Aminopropionaldehyde diethylacetal to a final concentration of 2-50 mM and mTgase to a final concentration of 0.05-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-16 hours, or until the reaction reaches completion as monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE).

  • Purification: Remove excess acetal by a suitable method such as diafiltration.

  • Deprotection (Hydrolysis of Acetal): Adjust the pH to 2-4 to hydrolyze the diethyl acetal and reveal the aldehyde group for further conjugation to a drug or payload.

ADC_Conjugation_Workflow cluster_reaction Enzymatic Conjugation IgG1 Antibody IgG1 Antibody Reaction Mixture Reaction Mixture IgG1 Antibody->Reaction Mixture 3-Aminopropionaldehyde diethylacetal 3-Aminopropionaldehyde diethylacetal 3-Aminopropionaldehyde diethylacetal->Reaction Mixture mTgase mTgase mTgase->Reaction Mixture Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) 2-16 hours Purification (Diafiltration) Purification (Diafiltration) Incubation (37°C)->Purification (Diafiltration) Reaction Completion pH Adjustment (2-4) pH Adjustment (2-4) Purification (Diafiltration)->pH Adjustment (2-4) Removal of excess acetal Conjugated IgG1 (with aldehyde) Conjugated IgG1 (with aldehyde) pH Adjustment (2-4)->Conjugated IgG1 (with aldehyde) Acetal Hydrolysis Further Conjugation to Payload Further Conjugation to Payload Conjugated IgG1 (with aldehyde)->Further Conjugation to Payload

Workflow for the enzymatic conjugation of 3-Aminopropionaldehyde diethylacetal to an antibody.
Drug Delivery Systems

This compound has been utilized in the formation of:

  • Hydrogels: It acts as a modulator for alginate and chitosan-based hydrogels, which are used for applications like the delivery of bone marrow stromal cells for cartilage regeneration.[1]

  • Lipopolyplexes: It is a component in the creation of pH-sensitive PEG derivatives for the formation of lipopolyplexes used in gene delivery.[1]

  • Polyplex Conjugates: It has been used in generating polyethylene (B3416737) glycol (PEG) polyethylenimine (PEI) polyplex conjugates for transfection studies in hepatocellular carcinoma cell cultures.[1]

Safety and Handling

3-Aminopropionaldehyde diethylacetal is classified as a corrosive substance and requires careful handling.

Table 3: Hazard Information

HazardDescriptionSource(s)
GHS Pictogram Corrosion[3]
Signal Word Danger[3]
Hazard Statements H314: Causes severe skin burns and eye damage.[3][8]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501[3][8]

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] It is recommended to store at room temperature.[][12] The compound may be air and moisture sensitive.[12]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

Spectroscopic Profile of 1-Amino-3,3-diethoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Amino-3,3-diethoxypropane (CAS No: 41365-75-7), a versatile primary amine and acetal (B89532) used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: General and Physical Data
PropertyValue
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Appearance Colorless to yellow liquid
Boiling Point 72°C @ 16.0 hPa
Density 0.910 g/mL
Refractive Index 1.4233 to 1.4253 (20°C, 589 nm)
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.53Triplet1H5.2-CH(OEt)₂
3.60Quartet2H7.2-OCH₂CH₃
3.45Quartet2H7.2-OCH₂CH₃
2.73Triplet2H6.4-CH₂NH₂
1.71Quartet2H6.4-CH₂CH₂NH₂
1.29Broad Singlet2H--NH₂
1.14Triplet6H6.8-OCH₂CH₃
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
Predicted Chemical Shift (δ) ppmAssignment
102.3-CH(OEt)₂
61.5-OCH₂CH₃
40.2-CH₂NH₂
35.8-CH₂CH₂NH₂
15.4-OCH₂CH₃

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Table 4: IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹)Interpretation
3385N-H stretching (primary amine)
2953C-H stretching (aliphatic)
2831C-H stretching (aliphatic)
1621N-H bending (scissoring)
1389C-H bending
1125, 1060C-O stretching (acetal)
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
147[M]⁺ (Molecular Ion)
102[M - CH₂CH₂NH₂]⁺
73[CH(OEt)₂]⁺
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺ (Base Peak)

Experimental Methodologies

The following sections outline the generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing involved Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of the neat liquid sample of this compound was placed between two sodium chloride (NaCl) plates to form a thin capillary film. The sample was then placed in the spectrometer's sample compartment, and the spectrum was recorded over the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the liquid sample was introduced into the instrument, typically via a gas chromatography (GC) inlet or a direct insertion probe, where it was vaporized. The gaseous molecules were then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid chemical sample like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample (Capillary Film) Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction, Peak Picking IR_Acq->Proc_IR Proc_MS Mass Calibration, Spectrum Generation MS_Acq->Proc_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Proc_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Proc_MS->Interpret_MS Report Compile Spectroscopic Data Tables & Interpretation Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Amino-3,3-diethoxypropane, a versatile compound with applications in the synthesis of various biologically active molecules. This document details its boiling point and density, supported by experimental protocols for their determination, to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.

Core Physical Properties

This compound is a colorless to yellow liquid.[1] Key physical parameters are summarized in the table below, providing a quick reference for laboratory use.

Physical PropertyValueConditions
Boiling Point 72 °Cat 16.0 hPa
200.6 °Cat 760 mmHg
Density 0.910 g/mLat 25 °C

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental methodologies for determining the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This property is a crucial indicator of purity.

Method 1: Thiele Tube Method

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 110 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., sodium fusion tube)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

  • Rubber band or thread

Procedure:

  • Fill the small test tube to about half-full with this compound.

  • Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3]

  • Insert the thermometer and attached tube into the Thiele tube containing the heating oil, making sure the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution.

  • Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3][4] Record this temperature.

  • It is recommended to record the barometric pressure alongside the boiling point.[2][4]

Method 2: Simple Distillation

For larger quantities of the compound, a simple distillation provides an accurate boiling point measurement.[2]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

Procedure:

  • Place a suitable volume (at least 5 mL) of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar.[2]

  • Assemble the distillation apparatus. Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin heating the flask.

  • As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize.

  • The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume and is a fundamental physical property.[6]

Method: Volumetric and Gravimetric Measurement

This is a straightforward and common method for determining the density of a liquid.

Apparatus:

  • Graduated cylinder or pycnometer

  • Electronic balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.[7][8]

  • Add a known volume of this compound to the graduated cylinder or fill the pycnometer.[6] When using a graduated cylinder, read the volume from the bottom of the meniscus.

  • Measure the combined mass of the container and the liquid.[6]

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume.[6]

  • For greater accuracy, it is advisable to repeat the measurement several times and calculate the average.[6] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The presence of an amino group allows for hydrogen bonding, which influences its boiling point and solubility. The two ethoxy groups contribute to its overall molecular weight and van der Waals forces.

G Relationship between Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties This compound This compound BoilingPoint Boiling Point This compound->BoilingPoint Influenced by Intermolecular Forces (Hydrogen Bonding, van der Waals) Density Density This compound->Density Determined by Mass and Volume

Caption: Molecular structure dictates the physical properties of this compound.

References

A Technical Guide to the Solubility of 1-Amino-3,3-diethoxypropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, a versatile primary amine and acetal (B89532), sees application in various synthetic pathways, including in the development of pharmaceutical agents and functionalized materials. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines the physicochemical principles governing its solubility, and presents a detailed, generalized experimental protocol for its quantitative determination. Due to a lack of specific quantitative solubility data in publicly available literature, this document emphasizes robust methodologies to empower researchers to generate reliable data tailored to their specific applications.

Introduction to this compound and its Physicochemical Properties

This compound (CAS: 41365-75-7), also known as 3-aminopropionaldehyde diethyl acetal, is a bifunctional molecule incorporating both a primary amine and a diethyl acetal functional group.[1][2] This unique structure dictates its physical and chemical properties, including its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₇NO₂[2][3]
Molecular Weight 147.22 g/mol [2][3]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 72 °C at 12 mmHg (16.0 hPa)[3][4]
Density 0.91 g/mL at 25 °C[3]
Flash Point 78 °C[3][4]
pKa 8.92 ± 0.13 (Predicted)[3]

Principles Governing the Solubility of this compound

The solubility of this compound is governed by the interplay of its polar and non-polar moieties and their interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting its solubility.

  • Polar Interactions : The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents like alcohols.[5][6][7] The ether linkages in the acetal group can also act as hydrogen bond acceptors.

  • Non-polar Interactions : The ethyl groups of the acetal and the propane (B168953) backbone are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

  • Miscibility : Several sources indicate that this compound is miscible with water, alcohol, and petroleum ether.[3] "Miscible" implies that they form a homogeneous solution in all proportions. However, it is important to note that the compound can undergo hydrolysis in water.[2]

The diagram below illustrates the key factors influencing the solubility of this compound.

G Factors Influencing Solubility of this compound cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions Solute This compound AmineGroup Primary Amine Group (-NH2) Solute->AmineGroup has AcetalGroup Acetal Group (-CH(OEt)2) Solute->AcetalGroup has AlkylChain Propyl Chain & Ethyl Groups Solute->AlkylChain has H_Bonds Hydrogen Bonding AmineGroup->H_Bonds enables AcetalGroup->H_Bonds enables (acceptor) VanDerWaals Van der Waals Forces AlkylChain->VanDerWaals enables Solvent Organic Solvent Polarity Polarity (Polar/Non-polar) Solvent->Polarity is H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding may have Polarity->H_Bonds Polarity->VanDerWaals H_Bonding->H_Bonds Interactions Solute-Solvent Interactions Solubility Solubility Interactions->Solubility determines H_Bonds->Interactions VanDerWaals->Interactions

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

Solvent ClassSolubilityReference
WaterMiscible (with hydrolysis)[2][3]
AlcoholsMiscible[3]
Petroleum EtherMiscible[3]

Based on general principles for amines and acetals, it is expected that this compound will also be soluble in other polar organic solvents.[5][8] Its solubility in non-polar solvents will be influenced by the balance between the polar amine and acetal groups and the non-polar alkyl chains.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled oven or vacuum oven

  • Glass vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Desiccator

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Add excess solute to solvent in a vial) B Equilibration (Shake at constant temperature for 24-72h) A->B C Phase Separation (Allow undissolved solute to settle) B->C D Sampling and Filtration (Withdraw supernatant and filter) C->D E Gravimetric Analysis (Evaporate solvent and weigh residue) D->E Option 1 F Instrumental Analysis (e.g., GC-FID) (Dilute and analyze) D->F Option 2 G Data Analysis and Calculation (Determine solubility in g/100mL or mol/L) E->G F->G

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

  • Equilibration : Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the controlled temperature until the undissolved this compound has settled, leaving a clear supernatant.

  • Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles of the undissolved solute.

  • Quantification (choose one method):

    • Gravimetric Method :

      • Accurately weigh a clean, dry evaporation dish.

      • Transfer the filtered aliquot to the pre-weighed dish.

      • Carefully evaporate the solvent in a thermostatically controlled oven at a temperature below the boiling point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

      • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

      • The mass of the dissolved solute is the final mass of the dish minus the initial mass.

    • Instrumental Analysis (e.g., GC-FID) :

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Generate a calibration curve by analyzing the standard solutions with a calibrated GC-FID or another suitable analytical instrument.

      • Accurately dilute the filtered aliquot to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility :

    • Gravimetric Method : Calculate the solubility as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL).

    • Instrumental Analysis : Use the determined concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests miscibility or high solubility in polar protic solvents like alcohols and some non-polar solvents such as petroleum ether. For precise applications, experimental determination of solubility is recommended. The provided isothermal shake-flask method offers a reliable and accurate means for researchers to generate the necessary data for their specific solvent systems and conditions, thereby facilitating more efficient process development, purification, and formulation.

References

Stability and Storage of 1-Amino-3,3-diethoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a versatile bifunctional molecule utilized in various synthetic applications, including the preparation of hydrogels and pH-sensitive drug delivery systems. Its stability is critically influenced by its storage conditions, primarily due to the presence of an acid-labile acetal group and a nucleophilic primary amine. This technical guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

This compound possesses two key functional groups that dictate its reactivity and stability: a primary amine and a diethyl acetal. The primary amine confers basic properties to the molecule, while the acetal group serves as a protecting group for an aldehyde functionality. The stability of this compound is largely governed by the susceptibility of the acetal to hydrolysis.

General Stability:

  • Acidic Conditions: The acetal linkage is highly susceptible to hydrolysis under acidic conditions, which catalyzes its cleavage to yield 3-aminopropionaldehyde and two equivalents of ethanol (B145695). This degradation is rapid and represents the primary pathway of decomposition.

  • Neutral and Basic Conditions: In neutral to strongly basic environments, the acetal group is generally stable and unreactive.[1][2]

  • Oxidizing Agents: As a primary amine, it is susceptible to oxidation by strong oxidizing agents.

  • Light Exposure: No specific data on the photosensitivity of this compound is available, but storage in the dark is a general best practice for chemical reagents.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes potential for thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation and reaction with atmospheric carbon dioxide.
Moisture Store in a dry environment and keep containers tightly sealed.Prevents hydrolysis of the acetal, which is catalyzed by water, especially in the presence of acidic impurities.
Light Store in a dark or amber container.Protects against potential photodegradation.
Incompatible Materials Store away from acids and strong oxidizing agents.[4]Acids will catalyze the rapid hydrolysis of the acetal group. Oxidizing agents can react with the primary amine.

Degradation Pathway

The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the diethyl acetal. This reaction proceeds via a protonated intermediate, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second ethanol molecule yields 3-aminopropionaldehyde.

This compound This compound H2N-CH2-CH2-CH(OEt)2 Protonated_Intermediate Protonated Intermediate H2N-CH2-CH2-CH(O+HEt)(OEt) This compound->Protonated_Intermediate + H+ H3O_plus {H3O+} Oxonium_Ion Oxonium Ion H2N-CH2-CH2-CH=O+Et Protonated_Intermediate->Oxonium_Ion - EtOH Ethanol1 {Ethanol | EtOH} Protonated_Intermediate->Ethanol1 Hemiacetal Hemiacetal H2N-CH2-CH2-CH(OH)(OEt) Oxonium_Ion->Hemiacetal + H2O H2O {H2O} 3-Aminopropionaldehyde 3-Aminopropionaldehyde H2N-CH2-CH2-CHO Hemiacetal->3-Aminopropionaldehyde - EtOH, - H+ Ethanol2 {Ethanol | EtOH} Hemiacetal->Ethanol2

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for evaluating the stability of this compound. These should be adapted based on the specific experimental context and available analytical instrumentation.

pH Stability Study

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to a final concentration suitable for the chosen analytical method (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (for acidic samples): Immediately neutralize the acidic samples with a suitable base to stop the hydrolysis reaction.

  • Analysis: Analyze the concentration of the remaining this compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant and half-life.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Buffers Prepare Buffers (pH 2, 4, 7, 9, 12) Dissolve_Compound Dissolve this compound in each buffer Prepare_Buffers->Dissolve_Compound Incubate Incubate at Constant Temperature Dissolve_Compound->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Acidic Samples Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data_Analysis Determine Rate Constant & Half-life Analyze->Data_Analysis Concentration vs. Time

Caption: Workflow for pH stability testing of this compound.

Thermal Stability Study

Objective: To evaluate the effect of elevated temperatures on the stability of this compound.

Methodology:

  • Sample Preparation: Place a known amount of neat this compound into several vials.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time-Point Analysis: At specified time intervals, remove a vial from each temperature and allow it to cool to room temperature.

  • Analysis: Dissolve the sample in a suitable solvent and analyze its purity by GC or HPLC.

  • Data Analysis: Plot the purity of this compound versus time for each temperature to determine the degradation rate.

Conclusion

The stability of this compound is primarily dictated by its acetal functionality, which is prone to rapid hydrolysis under acidic conditions. For optimal stability, it is crucial to store the compound in a cool, dry, and inert environment, away from acids and strong oxidizing agents. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of this compound under specific laboratory conditions, ensuring its integrity for use in sensitive applications.

References

An In-depth Technical Guide to 1-Amino-3,3-diethoxypropane: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Amino-3,3-diethoxypropane (CAS No. 41365-75-7), also known as 3-Aminopropionaldehyde diethyl acetal. The information is compiled and presented to meet the needs of laboratory personnel, researchers, and professionals in the field of drug development.

Chemical Identification and Physical Properties

This compound is a primary amine and a diether.[1] It is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO₂[1][4][5][6]
Molecular Weight 147.22 g/mol [1][4][5][6]
Appearance Clear colorless to yellow liquid[7][8]
Density 0.91 g/mL at 25 °C[4][9][10][11]
Boiling Point 200.6 °C at 760 mmHg[5]
Flash Point 78 °C (172.4 °F) - closed cup[4][9]
Solubility Miscible in water[4][9][10]
Refractive Index 1.4233 to 1.4253 (20°C, 589 nm)[7][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageDangerGHS05 (Corrosion)[1][2][4][9]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damageDangerGHS05 (Corrosion)[2]
Acute Toxicity, Oral4H302: Harmful if swallowedWarning-[1]
Flammable Liquids4Combustible liquidDanger-[2]
Specific target organ toxicity (single exposure)3May cause respiratory irritationDanger-[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]

  • Use only in a well-ventilated area or under a chemical fume hood.[2]

  • Do not breathe mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Do not ingest. If swallowed, seek immediate medical assistance.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store in a designated corrosives area.[2]

  • Keep away from heat, sparks, and flame.[2]

  • Incompatible materials include acids and strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may also be necessary.[4][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2][4][9]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.[2]

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Immediate medical attention is required.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Fire-Fighting Measures

This compound is a combustible liquid.[2]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2] Containers may explode when heated.[2]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[2] Remove all sources of ignition.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Containment and Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Below is a generalized workflow for responding to a chemical spill in a laboratory setting.

G General Laboratory Chemical Spill Workflow cluster_assessment Initial Response & Assessment cluster_decision Decision Making cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response cluster_reporting Post-Spill Actions spill Chemical Spill Occurs assess Assess the Spill (Identify substance, quantity, and immediate risks) spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Immediate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No alert Alert Others & Supervisor evacuate->alert call_emergency Call Emergency Services (e.g., EH&S) alert->call_emergency document Document the Incident call_emergency->document contain Contain the Spill (Use absorbent materials) don_ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->document restock Restock Spill Kit document->restock

A generalized workflow for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, it is classified as causing severe skin burns and eye damage, and is harmful if swallowed.[2][3]

Table 5: Toxicological Data

TestResultSpeciesSource(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Data not specified[1]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)Data not specified[1][2][4][9]

Experimental Protocols

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These represent the types of studies used to determine the hazards of chemicals like this compound.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is designed to estimate the acute oral toxicity of a substance.

  • Animal Selection and Preparation:

    • Healthy, young adult rodents (usually rats, preferably females) are used.

    • Animals are acclimated to the laboratory conditions for at least 5 days.

    • They are fasted (food, but not water, is withheld) for a specified period before dosing.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.

  • Stepwise Dosing Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If mortality occurs: The next step involves dosing a new group of three animals at a lower fixed dose level.

    • If no mortality occurs: The next step involves dosing a new group of three animals at a higher fixed dose level.

    • This stepwise procedure continues until a stopping criterion is met, such as the observation of mortality at a certain dose level, which allows for classification.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis and Interpretation:

    • The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection and Preparation:

    • Healthy, young adult albino rabbits are typically used.

    • The day before the test, the fur is clipped from the dorsal area of the trunk.

  • Test Substance Application:

    • A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the clipped skin (approximately 6 cm²).[7]

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

    • Untreated skin on the same animal serves as a control.

  • Exposure and Observation:

    • The exposure period is typically 4 hours.[7]

    • After exposure, the residual test substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Observations continue for up to 14 days to assess the reversibility of any observed effects.

  • Scoring and Interpretation:

    • The severity of erythema and edema is scored using a standardized grading system.

    • The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the skin reactions. A corrosive substance causes irreversible tissue damage.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2] Waste generators must ensure complete and accurate classification of the chemical waste.[2] Do not empty into drains.[2]

Regulatory Information

This compound is listed on several international chemical inventories, including the United States TSCA (Toxic Substances Control Act) inventory.[2] Users should consult local regulations for specific requirements.

References

An In-Depth Technical Guide to the Core Reactions and Reactivity of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane (also known as 3-aminopropionaldehyde diethyl acetal) is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions and reactivity of this compound, with a focus on its applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This document includes detailed experimental protocols for its principal reactions, quantitative data, and visual diagrams of reaction pathways and workflows to support researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 41365-75-7[1][2]
Molecular Formula C₇H₁₇NO₂[1][2]
Molecular Weight 147.22 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[2]
Density 0.91 g/mL at 25 °C[2]
Boiling Point 72 °C at 12 mmHg[2]
Solubility Miscible with water, alcohol, and petroleum ether[2]
Refractive Index 1.4233-1.4253[2]

Core Reactivity

The reactivity of this compound is dominated by its two functional groups: the primary amine and the diethyl acetal. These groups can react independently or in concert to construct a variety of molecular architectures.

Reactions of the Amino Group

The primary amine is a nucleophilic center and can readily participate in a range of common transformations.

N-acylation to form amides is a fundamental reaction of this compound. The resulting N-(3,3-diethoxypropyl)amides are stable intermediates that can be further modified or used in cyclization reactions.

Experimental Protocol: Synthesis of N-(3,3-diethoxypropyl)acetamide

  • Materials: this compound, acetic anhydride (B1165640), pyridine (B92270), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure: To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in diethyl ether at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Expected Yield: High.

  • Spectroscopic Data (for the parent compound):

    • ¹H NMR (CDCl₃): δ 1.14 (t, 6H), 1.29 (br s, 2H), 1.71 (q, 2H), 2.73 (t, 2H), 3.45 (q, 2H), 3.60 (q, 2H), 4.53 (t, 1H)[2]

    • IR (pure): 3385, 2953, 2831, 1621, 1389 cm⁻¹[2]

    • MS (EI): m/z 147 [M]⁺[2]

The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method to achieve mono-alkylation.

Experimental Protocol: General Reductive Amination

  • Materials: this compound, aldehyde or ketone (1.0 eq), sodium triacetoxyborohydride (B8407120) (1.5 eq), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure: To a solution of this compound and the carbonyl compound in DCM, add sodium triacetoxyborohydride in one portion. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.[3][4][5][6]

Reactions of the Acetal Group

The diethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.

Experimental Protocol: Hydrolysis of the Acetal

  • Materials: N-(3,3-diethoxypropyl) derivative, dilute aqueous acid (e.g., 1M HCl), organic solvent (e.g., THF or acetone).

  • Procedure: Dissolve the N-(3,3-diethoxypropyl) derivative in a mixture of the organic solvent and dilute aqueous acid. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure.[7]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The general strategy involves an initial reaction at the amino group, followed by acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization.

Synthesis of Pyrazoles

While direct synthesis of pyrazoles from this compound is not commonly reported, a plausible route involves its conversion to a hydrazine (B178648) derivative followed by cyclization with a 1,3-dicarbonyl compound. A more general approach to pyrazole (B372694) synthesis involves the condensation of a hydrazine with a β-ketoester.[8][9][10][11][12]

Reaction Pathway: General Pyrazole Synthesis

G cluster_0 Step 1: Hydrazine Formation (Hypothetical) cluster_1 Step 2: Cyclocondensation A This compound B Nitrosating Agent A->B 1. C N-Nitroso Intermediate B->C D Reducing Agent C->D 2. E Hydrazine Derivative D->E F Hydrazine Derivative G 1,3-Dicarbonyl Compound F->G 3. H Pyrazole Derivative G->H

Caption: Hypothetical pathway to pyrazole derivatives.

Synthesis of Pyrimidines and Dihydropyrimidines

The reaction of this compound (after hydrolysis to the corresponding aminoaldehyde) with urea (B33335) or a β-ketoester is a potential route to dihydropyrimidines, analogous to the Biginelli reaction.

Reaction Pathway: Dihydropyrimidine Synthesis

G A This compound B Acidic Hydrolysis A->B 1. C 3-Aminopropionaldehyde B->C D β-Ketoester C->D 2. E Urea D->E 3. F Dihydropyrimidine Derivative E->F

Caption: Plausible route to dihydropyrimidines.

Experimental Workflows

A typical experimental workflow for the utilization of this compound in a multi-step synthesis is depicted below.

Workflow: Multi-step Synthesis of a Heterocycle

G Start Start A Reaction of Amino Group (e.g., N-Acylation) Start->A B Work-up and Purification A->B C Characterization of Intermediate (NMR, IR, MS) B->C D Acid-Catalyzed Hydrolysis of Acetal C->D E Intramolecular Cyclization D->E F Work-up and Purification E->F G Characterization of Final Product F->G End End G->End

References

A Technical Guide to 1-Amino-3,3-diethoxypropane: Sourcing, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Amino-3,3-diethoxypropane (CAS RN: 41365-75-7), a versatile primary amine and protected aldehyde widely utilized in bioconjugation, hydrogel formation, and gene delivery systems. This document details its commercial availability, typical purity specifications, and key experimental protocols, offering a valuable resource for researchers in drug development and materials science.

Commercial Availability and Purity

This compound, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is readily available from a range of commercial chemical suppliers. The compound is typically offered at purities of 96% or higher, suitable for most research and development applications. Below is a summary of prominent suppliers and their stated product specifications.

SupplierStated PurityAdditional Information
Sigma-Aldrich≥97%Link to lot-specific Certificates of Analysis available on their website.
Thermo Scientific Chemicals97%Specification sheets indicate a minimum of 96.0% purity by GC.[1]
Santa Cruz Biotechnology≥97%Certificate of Analysis available upon request for specific lots.[2]
SynblockNLT 98%Provides access to supporting documents including MSDS, NMR, and HPLC.[3]
ChemicalBook97%-99%Acts as a directory for various suppliers, with purities in this range.

Note: While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, the primary impurity is likely the corresponding aldehyde-amine condensation product. Researchers requiring stringent purity for sensitive applications are advised to request a lot-specific Certificate of Analysis from their chosen supplier.

Physicochemical Properties and Characterization

This compound is a colorless to pale yellow liquid with the following properties:

PropertyValue
Molecular FormulaC₇H₁₇NO₂
Molecular Weight147.22 g/mol [4]
Density0.91 g/mL at 25 °C (lit.)[5]
Boiling Point78-79 °C/15 mmHg (lit.)
CAS Number41365-75-7

Characterization of this compound is typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ = 4.53 (t, 1H, J=5.2 Hz), 3.60 (q, 2H, J = 7.2 Hz), 3.45 (q, 2H, J = 7.2 Hz), 2.73 (t, 2H, J = 6.4 Hz), 1.71 (q, 2H, J = 6.4 Hz), 1.29 (br s, 2H), 1.14 (t, 6H, J = 6.8 Hz).

Infrared (IR) Spectroscopy:

  • IR (pure sample): 3385, 2953, 2831, 1621, 1389 cm⁻¹.

Mass Spectrometry (MS):

  • MS (EI): m/z: 147 [M+].

Synthesis and Purification

A common synthetic route to this compound involves the reduction of a corresponding nitro compound.

General Synthetic Procedure: A solution of 3,3-diethoxy-1-nitropropane in methanol (B129727) is treated with a 10% Palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere (typically 10 atmospheres) and stirred at room temperature for approximately 12 hours. Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield this compound as a colorless oil. This method has been reported to produce the compound in high yield (approximately 98%).[5]

G 3,3-diethoxy-1-nitropropane 3,3-diethoxy-1-nitropropane Reaction_Mixture Reaction Mixture 3,3-diethoxy-1-nitropropane->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Pd/C Pd/C Pd/C->Reaction_Mixture H2 (10 atm) H2 (10 atm) H2 (10 atm)->Reaction_Mixture Filtration Filtration (Diatomaceous Earth) Reaction_Mixture->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration This compound This compound (Colorless Oil, ~98% yield) Concentration->this compound

A flowchart illustrating the synthesis of this compound.

Experimental Protocols and Applications

This compound is a valuable reagent in several research applications, primarily due to its bifunctional nature, possessing both a reactive primary amine and a protected aldehyde.

Hydrogel Formation for Tissue Engineering

A significant application of this compound is in the formation of injectable hydrogels for tissue engineering, particularly for cartilage regeneration.[6] The primary amine allows for its conjugation to polymers like alginate, while the diethoxypropane group can be deprotected under mild acidic conditions to reveal an aldehyde, which can then react with other polymers like chitosan (B1678972) to form a cross-linked hydrogel.

Protocol for Alginate Modification and Hydrogel Formation:

  • Synthesis of Amino-diethoxypropane Modified Alginate (ALG-ADEP):

    • Dissolve sodium alginate in a mixed solvent of distilled water and ethanol.

    • Activate the carboxyl groups of alginate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

    • Add this compound to the activated alginate solution and stir for 24 hours at room temperature.

    • Purify the resulting ALG-ADEP by dialysis against distilled water for several days and then lyophilize.

  • Aldehyde Deprotection:

    • Dissolve the lyophilized ALG-ADEP in a mild acidic solution (e.g., pH 5.5) and stir to hydrolyze the acetal group, exposing the aldehyde functionality.

  • Hydrogel Formation:

    • Prepare a solution of chitosan.

    • Mix the aldehyded ALG-ADEP solution with the chitosan solution. Gelation will occur through the formation of Schiff bases between the aldehyde groups on the alginate and the amine groups on the chitosan.

G cluster_0 Alginate Modification cluster_1 Hydrogel Formation Alginate Alginate Activated_Alginate Activated Alginate Alginate->Activated_Alginate Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Alginate ALG_ADEP ALG-ADEP Activated_Alginate->ALG_ADEP Conjugation ADEP 1-Amino-3,3- diethoxypropane ADEP->ALG_ADEP Aldehyded_ALG_ADEP Aldehyded ALG-ADEP ALG_ADEP->Aldehyded_ALG_ADEP Mild Acid Deprotection Hydrogel Injectable Hydrogel (Schiff Base Crosslinking) Aldehyded_ALG_ADEP->Hydrogel Chitosan Chitosan Chitosan->Hydrogel

Workflow for hydrogel formation using this compound.
Gene Transfection

This compound has been utilized in the generation of polyethylene (B3416737) glycol (PEG)-polyethylenimine (PEI) polyplexes for gene transfection studies. The primary amine can be used to modify polymers, and the protected aldehyde can be deprotected post-modification to introduce reactive groups for further functionalization or interaction with biological molecules.

Conceptual Workflow for Polyplex Formation:

  • Polymer Modification: A polymer backbone (e.g., PEG or PEI) is functionalized with this compound. This is typically achieved by reacting the primary amine of this compound with a suitable reactive group on the polymer (e.g., an activated ester).

  • Aldehyde Deprotection: The acetal protecting group is removed under mild acidic conditions to expose the aldehyde functionality.

  • Polyplex Formation: The aldehyde-functionalized polymer is then complexed with nucleic acids (e.g., plasmid DNA or siRNA) to form polyplexes. The positively charged polymer condenses the negatively charged nucleic acids into nanoparticles suitable for cellular uptake.

  • Further Functionalization (Optional): The exposed aldehyde groups can be used for further modification, such as the attachment of targeting ligands to enhance cell-specific delivery.

G Polymer_Backbone Polymer Backbone (e.g., PEG, PEI) Functionalization Functionalization Polymer_Backbone->Functionalization ADEP 1-Amino-3,3- diethoxypropane ADEP->Functionalization Protected_Polymer Acetal-Protected Polymer Functionalization->Protected_Polymer Deprotection Mild Acid Deprotection Protected_Polymer->Deprotection Aldehyde_Polymer Aldehyde-Functionalized Polymer Deprotection->Aldehyde_Polymer Polyplex_Formation Polyplex Formation Aldehyde_Polymer->Polyplex_Formation Nucleic_Acids Nucleic Acids (DNA, siRNA) Nucleic_Acids->Polyplex_Formation Polyplex Polyplex Nanoparticle Polyplex_Formation->Polyplex Final_Polyplex Targeted Polyplex Polyplex->Final_Polyplex Further Functionalization Targeting_Ligand Targeting Ligand (Optional) Targeting_Ligand->Final_Polyplex

Conceptual workflow for gene delivery polyplex formation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, researchers are encouraged to consult the primary literature and optimize protocols for their experimental systems.

References

1-Amino-3,3-diethoxypropane: A Versatile C3-Amine Building Block for Synthesis and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a versatile bifunctional synthetic building block possessing both a primary amine and a protected aldehyde in the form of a diethyl acetal. This unique structural arrangement allows for selective chemical transformations at either functional group, making it a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and heterocyclic scaffolds. Furthermore, its ability to act as a crosslinking agent has led to its growing use in the development of advanced biomaterials, particularly in the formation of hydrogels for drug delivery and tissue engineering applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and characterization data.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid with a molecular formula of C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol .[1][2] It is soluble in water, alcohol, and petroleum ether.[2] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number41365-75-7[3]
Molecular FormulaC₇H₁₇NO₂[3]
Molecular Weight147.22 g/mol [3]
AppearanceClear colorless to yellow liquid[2]
Density0.91 g/mL at 25 °C[4]
Boiling Point72 °C at 16.0 hPa[3]
Flash Point78 °C (closed cup)[4]
Refractive Index1.4233 to 1.4253 (20 °C, 589 nm)[3]
SolubilityMiscible with water, alcohol, and petroleum ether[2][4]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (CDCl₃, 400 MHz)δ = 1.14 (t, 6H, J = 6.8 Hz), 1.29 (br s, 2H), 1.71 (q, 2H, J = 6.4 Hz), 2.73 (t, 2H, J = 6.4 Hz), 3.45 (q, 2H, J = 7.2 Hz), 3.60 (q, 2H, J = 7.2 Hz), 4.53 (t, 1H, J=5.2 Hz)ChemicalBook
¹³C NMR(Data not explicitly found in a single source, but available through spectral databases)[1]
IR (pure sample)3385, 2953, 2831, 1621, 1389 cm⁻¹ChemicalBook
Mass Spectrum (EI)m/z: 147 [M+]ChemicalBook

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitro precursor.[5] This method provides high yields of the desired product.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_product Product reactant 3-Nitropropanal (B1599391) diethyl acetal reagents 10% Pd/C, H₂ (10 atm) Methanol (B129727), Room Temperature, 12h reactant->reagents product This compound reagents->product Yield: 98%

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[5]
  • Reaction Setup: To a solution of 3-nitropropanal diethyl acetal (17.7 g, 0.1 mol) in methanol (20 mL), add 10% Palladium on carbon (Pd/C) catalyst (15 mg).

  • Hydrogenation: Stir the reaction mixture for 12 hours at room temperature under a hydrogen atmosphere of 10 atmospheres.

  • Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound (14.4 g, 98% yield) as a colorless oil.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine can readily undergo standard transformations such as amidation and alkylation, while the diethyl acetal serves as a stable protecting group for an aldehyde, which can be unmasked under acidic conditions for subsequent reactions.

Amidation and Alkylation

The primary amine of this compound can be acylated with carboxylic acids or their derivatives to form amides, or alkylated to yield secondary or tertiary amines. These reactions are fundamental in the construction of more complex molecules.

Hydrolysis and Aldehyde Reactivity

The diethyl acetal can be hydrolyzed under acidic conditions to reveal the latent aldehyde functionality. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, condensations, and the synthesis of heterocyclic systems.

Synthesis of Piperidines

This compound and its derivatives can serve as precursors for the synthesis of piperidine (B6355638) rings, which are common structural motifs in many pharmaceuticals.[6][7] The synthesis often involves an intramolecular cyclization following the unmasking of the aldehyde.

Application in Biomaterials: Hydrogel Formation

This compound has emerged as an effective crosslinking agent in the formation of hydrogels, particularly those based on polysaccharides like chitosan (B1678972) and alginate.[2][8] The primary amine can react with functional groups on the polymer backbone, while the aldehyde (after deprotection) can form imine bonds with other amine groups, leading to a crosslinked three-dimensional network.

Diagram 2: Workflow for Chitosan Hydrogel Formation

G cluster_materials Starting Materials cluster_process Process cluster_product Product chitosan Chitosan Solution mixing Mixing chitosan->mixing crosslinker This compound crosslinker->mixing deprotection Acidic Condition (Acetal Hydrolysis) mixing->deprotection crosslinking Imine Bond Formation deprotection->crosslinking hydrogel Crosslinked Chitosan Hydrogel crosslinking->hydrogel

Caption: General workflow for hydrogel formation.

Experimental Protocol: Representative Formation of a Chitosan Hydrogel

This protocol is a generalized representation based on the principles of chitosan hydrogel formation using amino-aldehyde crosslinkers.[1][9][10]

  • Chitosan Solution Preparation: Prepare a homogenous chitosan solution by dissolving chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) with stirring.

  • Crosslinker Addition: Add this compound to the chitosan solution. The acidic environment will facilitate the hydrolysis of the diethyl acetal to the corresponding amino-aldehyde.

  • Crosslinking Reaction: The primary amine of the crosslinker can react with activated carboxyl groups on the chitosan backbone (if present), while the newly formed aldehyde will react with the amine groups of the chitosan to form imine (Schiff base) crosslinks. The reaction mixture is typically stirred at room temperature until a gel is formed. The gelation time can vary depending on the concentrations of the components and the pH.

  • Purification: The resulting hydrogel is often washed extensively with distilled water to remove any unreacted crosslinker and other small molecules.

  • Characterization: The hydrogel can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of imine bonds, scanning electron microscopy (SEM) to visualize the porous structure, and rheological studies to determine its mechanical properties.[1]

Safety and Handling

This compound is classified as a corrosive and irritant substance.[3] It can cause severe skin burns and eye damage and may be harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for both synthetic organic chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules and the fabrication of advanced biomaterials. For researchers in drug development and related fields, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-diethoxypropane (also known as 3-aminopropionaldehyde diethyl acetal) is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a variety of chemical transformations. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.

These application notes provide an overview of the utility of this compound in the synthesis of pyridines and quinolines, including detailed experimental protocols and reaction workflows.

Synthesis of Substituted Pyridines

The Bohlmann-Rahtz pyridine (B92270) synthesis is a classical method for preparing substituted pyridines from enamines and ethynyl (B1212043) ketones. While direct use of this compound in this reaction is not extensively documented, its ability to form an enamine upon reaction with a 1,3-dicarbonyl compound makes it a potential substrate for modified Bohlmann-Rahtz or related pyridine syntheses. The in-situ generation of 3-aminopropionaldehyde under acidic conditions can be exploited in condensation reactions with active methylene (B1212753) compounds to form pyridine rings.

General Workflow for Pyridine Synthesis

The synthesis of pyridines using a 3-aminopropionaldehyde equivalent can be conceptualized as a multi-step one-pot reaction. The process involves the initial formation of an enamine, followed by a Michael addition to an α,β-unsaturated system and subsequent cyclization and aromatization.

G cluster_prep Reaction Initiation cluster_reaction Reaction Cascade cluster_product Product Formation A This compound C In-situ Hydrolysis (Acid Catalyst) A->C B 1,3-Dicarbonyl Compound D Enamine Intermediate B->D Condensation C->D F Michael Addition D->F E α,β-Unsaturated Ketone/Ester E->F G Cyclization & Dehydration F->G Intramolecular H Substituted Pyridine G->H Aromatization

Caption: Generalized workflow for pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridine (Analogous Reaction)

Table 1: Reaction Parameters for an Analogous Pyridine Synthesis

ParameterValue
Reactant 1 Aromatic Aldehyde (e.g., Benzaldehyde)
Reactant 2 Malononitrile (B47326)
Reactant 3 Thiol (e.g., Thiophenol)
Catalyst Nanocrystalline Magnesium Oxide
Solvent Ethanol (B145695)
Temperature Reflux
Reaction Time 2-4 hours
Yield Moderate to High (product dependent)

Methodology:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add nanocrystalline magnesium oxide (10 mol%).

  • Heat the resulting mixture to 50°C.

  • Add the thiol (1.1 mmol) and reflux the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the catalyst by centrifugation.

  • Wash the catalyst with ethyl acetate.

  • Concentrate the combined organic phases under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.

Synthesis of Substituted Quinolines

The Doebner-von Miller reaction and its variations provide a powerful tool for the synthesis of quinolines. This reaction typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. This compound can serve as a precursor to acrolein, an α,β-unsaturated aldehyde, upon in-situ hydrolysis and subsequent elimination of the amino group under acidic conditions. This suggests its potential application in Doebner-von Miller type syntheses.

General Workflow for Quinoline (B57606) Synthesis

The synthesis of quinolines from an aniline and a precursor to an α,β-unsaturated carbonyl compound involves a series of acid-catalyzed steps including conjugate addition, cyclization, dehydration, and oxidation.

G cluster_reactants Starting Materials cluster_cascade Reaction Cascade cluster_product Product Formation Aniline Aniline Derivative Michael Michael Addition Aniline->Michael Acetal This compound Hydrolysis In-situ Hydrolysis & Elimination (Acid Catalyst) Acetal->Hydrolysis Acrolein α,β-Unsaturated Aldehyde (e.g., Acrolein) Hydrolysis->Acrolein Acrolein->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Doebner-von Miller type quinoline synthesis.

Experimental Protocol: Doebner-von Miller Cyclization of Anilines with Acrolein Diethyl Acetal (Analogous Reaction)

The following is a protocol for a reaction analogous to what would be expected with this compound, using the structurally related acrolein diethyl acetal. The reaction is presumed to proceed through the acid-mediated hydrolysis of the acetal to acrolein, followed by a typical Skraup–Doebner-von Miller mechanism.[1]

Table 2: Reaction Parameters for an Analogous Quinoline Synthesis [1]

ParameterValue
Reactant 1 Substituted Aniline
Reactant 2 Acrolein Diethyl Acetal
Catalyst Acid Catalyst (e.g., H₂SO₄)
Oxidant (Often an oxidant is added, e.g., nitrobenzene)
Temperature Elevated temperatures
Yield Product dependent

Methodology:

  • In a suitable reaction vessel, combine the substituted aniline and the acid catalyst.

  • Carefully add acrolein diethyl acetal to the mixture.

  • If required, add an oxidizing agent.

  • Heat the reaction mixture to the specified temperature and maintain for the required duration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is not a 1,4-dicarbonyl compound, its bifunctional nature allows for its potential use in modified pyrrole (B145914) syntheses. For instance, it could react with an α-haloketone in a manner analogous to the Hantzsch pyrrole synthesis, where the amino group acts as the nitrogen source and the deprotected aldehyde provides two carbons for the pyrrole ring.

General Workflow for a Hantzsch-type Pyrrole Synthesis

This pathway involves the initial formation of an enamine from this compound, which then reacts with an α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the pyrrole ring.

G cluster_reactants Starting Materials cluster_cascade Reaction Sequence cluster_product Product Formation Amine This compound Enamine Enamine Formation Amine->Enamine Ketoester β-Ketoester Ketoester->Enamine Haloketone α-Haloketone Nucleophilic_Attack Nucleophilic Attack on Haloketone Haloketone->Nucleophilic_Attack Enamine->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Hantzsch-type pyrrole synthesis workflow.

Experimental Protocol: Hantzsch Pyrrole Synthesis (General Protocol)

The following is a general protocol for the Hantzsch pyrrole synthesis.[2] To adapt this for this compound, it would replace ammonia or the primary amine, and the reaction would likely be carried out in the presence of a base to facilitate the initial condensation and subsequent cyclization.

Table 3: General Reaction Parameters for Hantzsch Pyrrole Synthesis

ParameterValue
Reactant 1 β-Ketoester
Reactant 2 α-Haloketone
Nitrogen Source Ammonia or Primary Amine
Solvent Ethanol or Acetic Acid
Temperature Room Temperature to Reflux
Reaction Time Several hours to a day
Yield Variable

Methodology:

  • Dissolve the β-ketoester in the chosen solvent.

  • Add the nitrogen source (e.g., an aqueous solution of ammonia or the primary amine).

  • To this mixture, add the α-haloketone dropwise with stirring.

  • Stir the reaction mixture at the appropriate temperature for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the substituted pyrrole.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various heterocyclic compounds. Its ability to act as a synthon for 3-aminopropionaldehyde opens up possibilities for its application in well-established synthetic methodologies for constructing pyridine, quinoline, and pyrrole rings. The provided protocols for analogous reactions serve as a foundation for developing specific procedures utilizing this bifunctional building block. Further research and optimization of reaction conditions are encouraged to fully explore the synthetic potential of this compound in heterocyclic chemistry.

References

Application Notes and Protocols: The Use of 1-Amino-3,3-diethoxypropane in the Synthesis of β-Carboline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-amino-3,3-diethoxypropane as a versatile reagent in the synthesis of β-carboline derivatives, a core scaffold in numerous biologically active compounds. While not a traditional substrate for the Bischler-Napieralski reaction, its application in the related Pictet-Spengler reaction offers a valuable synthetic route to this important class of heterocyclic compounds.

Introduction

This compound serves as a stable, protected precursor to 3-aminopropionaldehyde. The diethyl acetal (B89532) moiety masks the reactive aldehyde functionality, which can be readily deprotected in situ under acidic conditions. This property makes it an excellent reagent for reactions where the controlled release of an amino-aldehyde is required, such as the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines. These intermediates can then be oxidized to furnish the aromatic β-carboline ring system.[1][2][3] The β-carboline framework is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with a wide range of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[1][4][5]

Reaction Principle: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical process in which a β-arylethylamine, such as tryptamine (B22526), undergoes condensation with an aldehyde followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[3] In this context, this compound, after hydrolysis to 3-aminopropionaldehyde, provides the necessary aldehyde component for the reaction with tryptamine.

The overall transformation can be depicted as follows:

  • Acylation: The primary amine of this compound is first acylated with a suitable indole-containing carboxylic acid (e.g., indole-3-acetic acid).

  • Deprotection and Cyclization: The resulting amide, upon treatment with an acid catalyst, undergoes hydrolysis of the diethyl acetal to reveal the aldehyde. This intermediate then undergoes an intramolecular Pictet-Spengler type cyclization to form a lactam intermediate.

  • Reduction and Dehydration/Oxidation: The lactam can be reduced, and subsequent dehydration or oxidation leads to the formation of the final β-carboline structure.

Alternatively, tryptamine can be reacted with an acylating agent, and the resulting amide can then be subjected to a Bischler-Napieralski-type cyclization using dehydrating agents like POCl₃ or P₂O₅.[6] However, the use of this compound is more amenable to the Pictet-Spengler pathway.

Reaction Mechanism

The proposed mechanism for the reaction of tryptamine with in situ generated 3-aminopropionaldehyde via the Pictet-Spengler pathway is as follows:

  • Iminium Ion Formation: Under acidic conditions, the aldehyde reacts with the primary amine of tryptamine to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring of the tryptamine moiety attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction, typically at the C2 position.

  • Spirocyclic Intermediate: This attack forms a spirocyclic intermediate.

  • Rearrangement and Deprotonation: A subsequent rearrangement and deprotonation re-aromatizes the indole ring system and yields the tetrahydro-β-carboline product.

Reaction Pathway Diagram

Reaction_Pathway Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + Aldehyde, H+ Aminoaldehyde 3-Aminopropionaldehyde (from this compound) Aminoaldehyde->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & Deprotonation BC β-Carboline THBC->BC Oxidation

Caption: Proposed Pictet-Spengler reaction pathway for the synthesis of β-carbolines.

Experimental Protocols

Synthesis of a Tetrahydro-β-carboline Derivative

This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative using tryptamine and this compound.

Materials:

Procedure:

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent such as toluene (B28343) or a mixture of methanol and water, add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • Addition of Aldehyde Precursor: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Oxidation to β-Carboline:

  • Reaction Setup: Dissolve the purified tetrahydro-β-carboline in a high-boiling solvent like xylene or toluene.

  • Addition of Oxidant: Add a suitable oxidizing agent, such as 10% palladium on carbon (10 mol%).

  • Reaction: Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture, filter off the catalyst, and concentrate the solvent. Purify the resulting crude β-carboline by column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reactants Dissolve Tryptamine in Solvent Add Acid Catalyst Start->Reactants Addition Add this compound Reactants->Addition Reaction Stir at RT or Heat Monitor by TLC Addition->Reaction Workup Neutralize with NaHCO₃ Extract with DCM Reaction->Workup Purification Dry, Concentrate & Purify (Column Chromatography) Workup->Purification THBC_Product Isolated Tetrahydro-β-carboline Purification->THBC_Product Oxidation_Step Oxidation (e.g., Pd/C, heat) THBC_Product->Oxidation_Step Oxidation_Workup Filter Catalyst, Concentrate Purify Oxidation_Step->Oxidation_Workup BC_Product Isolated β-Carboline Oxidation_Workup->BC_Product

Caption: A generalized experimental workflow for the synthesis of β-carbolines.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a generic 1-substituted tetrahydro-β-carboline and its subsequent oxidation to the corresponding β-carboline. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Pictet-Spengler Tryptamine, this compoundToluene/TFA601275-85
Oxidation Tetrahydro-β-carboline, 10% Pd/CXylene140880-90

Safety and Handling

  • This compound is corrosive and can cause severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tryptamine and its derivatives may have biological activity and should be handled with care.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of β-carboline derivatives through a Pictet-Spengler type reaction. Its ability to generate 3-aminopropionaldehyde in situ provides a convenient and efficient method for the construction of the tetrahydro-β-carboline core, which can be readily oxidized to the corresponding aromatic β-carboline. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthesis of novel β-carboline-based compounds.

References

Application Notes and Protocols: 1-Amino-3,3-diethoxypropane as a Precursor for Aminoaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-diethoxypropane is a valuable and versatile building block in organic synthesis, serving as a stable and commercially available precursor to the highly reactive 3-aminopropionaldehyde. The acetal (B89532) functionality effectively protects the aldehyde group, allowing for a wide range of chemical transformations at the amino group without undesired side reactions. Subsequent deprotection under acidic conditions readily unmasks the aldehyde, providing in situ access to 3-aminopropionaldehyde for various downstream applications, particularly in the synthesis of heterocyclic compounds and other complex molecules relevant to drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to 3-aminopropionaldehyde, including methods for its deprotection and subsequent utilization in key synthetic transformations. Additionally, it explores the biological implications of 3-aminopropionaldehyde, specifically its role in inducing apoptosis.

Chemical Properties and Handling

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41365-75-7[1][2]
Molecular Formula C₇H₁₇NO₂[1][2]
Molecular Weight 147.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 0.91 g/mL at 25 °C[1]
Solubility Miscible with water[1]
Storage Store at room temperature[1]

Application 1: Deprotection to form 3-Aminopropionaldehyde

The primary application of this compound is its conversion to 3-aminopropionaldehyde via acid-catalyzed hydrolysis. The resulting aminoaldehyde is typically used immediately in subsequent reactions due to its inherent instability.

General Reaction Scheme:

reactant This compound product 3-Aminopropionaldehyde reactant->product Hydrolysis reagents + H₃O⁺ (aq) reagents->reactant

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 0.02 N HCl) or other acid catalysts (see Table 2)

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Dissolve this compound in deionized water to a desired concentration.

  • Carefully add the acid catalyst (e.g., dilute HCl) dropwise while stirring to adjust the pH to the desired acidic range (typically pH 2-4).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) to facilitate hydrolysis.

  • Monitor the reaction progress by a suitable analytical method, such as TLC (if applicable) or by derivatizing an aliquot with a suitable agent for GC-MS or LC-MS analysis.

  • Once the deprotection is complete, the resulting aqueous solution of 3-aminopropionaldehyde can be used directly in the next synthetic step. Neutralization with a mild base may be required depending on the subsequent reaction conditions.

Table 2: Comparison of Acid Catalysts for Acetal Deprotection

Acid CatalystTypical ConditionsYieldRemarks
Hydrochloric Acid (HCl)0.02 N, 30 °C, 30 minHighA common and effective method for generating the aminoaldehyde in situ.[3]
Trifluoroacetic Acid (TFA)Catalytic amount in an organic solvent (e.g., DCM)Good to HighOften used in Pictet-Spengler reactions.[4]
Sulfuric Acid (H₂SO₄)Catalytic amountGood to HighStrong acid, may require careful control of conditions.
Lewis Acids (e.g., BF₃·OEt₂)Catalytic amount in an aprotic solventVariableCan be effective under milder, non-aqueous conditions.[5]

Application 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

A prominent application of in situ generated 3-aminopropionaldehyde is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline scaffold, which is a core structure in many alkaloids and pharmacologically active compounds.

General Reaction Scheme:

cluster_0 In situ generation of 3-Aminopropionaldehyde cluster_1 Pictet-Spengler Reaction A This compound B 3-Aminopropionaldehyde A->B H₃O⁺ D Tetrahydro-β-carboline B->D C Tryptamine Derivative C->D AP 3-Aminopropionaldehyde Lysosome Lysosome AP->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Release of Cathepsins LMP->Cathepsins ROS Oxidative Stress (ROS Generation) LMP->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Cathepsins->Caspase_Activation Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application of 1-Amino-3,3-diethoxypropane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-3,3-diethoxypropane, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, allows for sequential and controlled modifications, making it an invaluable synthon for constructing complex heterocyclic and acyclic scaffolds found in many active pharmaceutical ingredients (APIs). The acetal group provides stability under various reaction conditions, particularly in basic media where the amine is typically reacted, and can be readily deprotected under acidic conditions to reveal a reactive aldehyde for subsequent transformations. This application note details the use of this compound in the synthesis of key pharmaceutical intermediates, providing specific experimental protocols and data for the synthesis of a pyrimidine (B1678525) intermediate for Vitamin B1 and a 4-aminoquinoline (B48711) analogue with potential antimalarial activity.

Application 1: Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) - A Key Intermediate for Vitamin B1

Vitamin B1 (Thiamine) is an essential nutrient vital for carbohydrate metabolism and nerve function. A key intermediate in the industrial synthesis of Vitamin B1 is 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as Grewe diamine. This compound serves as a precursor to a critical C3 synthon required for the construction of the pyrimidine ring. The synthesis involves the conversion of the amino group to a nitrile, followed by cyclization with acetamidine (B91507).

Experimental Workflow: Synthesis of Grewe Diamine

A This compound B Oxidation/Nitrile Formation A->B e.g., NaOCl, NH3, NiSO4 C 3,3-Diethoxypropionitrile B->C D Cyclization with Acetamidine C->D Acetamidine, Base E 4-Amino-5-(diethoxymethyl)-2-methylpyrimidine D->E F Hydrolysis & Reductive Amination E->F 1. H+ 2. NH3, H2, Raney Ni G 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) F->G

Caption: Synthetic pathway from this compound to Grewe diamine.

Quantitative Data for Grewe Diamine Synthesis
StepReactantsReagents/ConditionsProductYield (%)Purity (%)
1This compoundNaOCl, NH₃, NiSO₄3,3-Diethoxypropionitrile85-90>95 (GC)
23,3-Diethoxypropionitrile, Acetamidine HClNaOEt, EtOH, reflux4-Amino-5-(diethoxymethyl)-2-methylpyrimidine75-80>97 (HPLC)
34-Amino-5-(diethoxymethyl)-2-methylpyrimidine1. HCl (aq) 2. NH₃, H₂, Raney Ni4-Amino-5-aminomethyl-2-methylpyrimidine90-95>99 (HPLC)
Experimental Protocol: Synthesis of 4-amino-5-(diethoxymethyl)-2-methylpyrimidine

Materials:

  • 3,3-Diethoxypropionitrile

  • Acetamidine hydrochloride

  • Sodium metal

  • Absolute Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 21.7 g (0.23 mol) of acetamidine hydrochloride with stirring.

  • Addition of Nitrile: Slowly add 35.8 g (0.25 mol) of 3,3-diethoxypropionitrile to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with glacial acetic acid.

  • Isolation: Remove the ethanol under reduced pressure. To the residue, add 100 mL of water and extract with ethyl acetate (B1210297) (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to yield 4-amino-5-(diethoxymethyl)-2-methylpyrimidine as a crystalline solid.

Application 2: Synthesis of a 4-Aminoquinoline Analogue as a Potential Antimalarial Agent

Chloroquine (B1663885) is a well-known antimalarial drug belonging to the 4-aminoquinoline class. The synthesis of novel chloroquine analogues is a key strategy to combat the growing issue of drug-resistant malaria. This compound can be utilized as a versatile side chain to be appended to the 4-position of the quinoline (B57606) core, offering opportunities for further functionalization of the latent aldehyde.

Experimental Workflow: Synthesis of a Chloroquine Analogue

A 4,7-Dichloroquinoline C Nucleophilic Aromatic Substitution A->C B This compound B->C D N-(7-chloroquinolin-4-yl)-3,3-diethoxypropan-1-amine C->D Base, Heat E Deprotection D->E H+ F 3-((7-chloroquinolin-4-yl)amino)propanal E->F G Further Functionalization F->G e.g., Reductive amination H Novel Chloroquine Analogues G->H cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis A Aminoimidazole Ribotide (AIR) B Hydroxymethylpyrimidine phosphate (HMP-P) A->B ThiC C Hydroxymethylpyrimidine pyrophosphate (HMP-PP) B->C ThiD F Thiamine Monophosphate (TMP) C->F ThiE (Coupling) D Tyrosine/Glycine + Cysteine + 1-Deoxy-D-xylulose 5-phosphate E 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) D->E Multiple Enzymes E->F G Thiamine Diphosphate (TDP) (Active Vitamin B1) F->G ThiL cluster_parasite Malaria Parasite Food Vacuole (Acidic) A Hemoglobin B Heme (Toxic) A->B Digestion C Hemozoin (Non-toxic) B->C Heme Polymerase E CQ-Heme Complex (Toxic) B->E C->B Inhibition by CQ D Chloroquine (CQ) D->E F Cell Lysis E->F Membrane Damage

Application Notes and Protocols: The Versatile Role of 1-Amino-3,3-diethoxypropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-3,3-diethoxypropane (ADEP), also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a highly versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse bioactive compounds and drug delivery systems. The amine group provides a nucleophilic center for amide bond formation, alkylation, and reactions with various electrophiles, while the acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde functionality for cyclization and condensation reactions. This application note will detail the use of this compound in the development of hydrogels for tissue engineering, advanced drug delivery vehicles, and the synthesis of heterocyclic compounds with therapeutic potential.

Key Applications in Drug Discovery

This compound has demonstrated significant utility in several key areas of medicinal chemistry:

  • Tissue Engineering and Regenerative Medicine: As a modifying agent for biopolymers like alginate and hyaluronic acid to create injectable hydrogels for cell delivery and tissue regeneration, particularly in cartilage repair.[1][2]

  • Drug Delivery Systems: In the generation of sophisticated drug and gene delivery vehicles, including polyethylene (B3416737) glycol (PEG) polyethylenimine (PEI) polyplexes for gene therapy and pH-sensitive lipopolyplexes for targeted drug release.[1][2]

  • Synthesis of Bioactive Heterocycles: As a precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many approved drugs. The protected aldehyde functionality allows for its use in classical heterocyclic ring-forming reactions.

Application 1: Injectable Hydrogels for Cartilage Regeneration

An injectable hydrogel composed of this compound-modified alginate and chitosan (B1678972) has been shown to be an effective carrier for bone marrow mesenchymal stromal cells (BMSCs) for the regeneration of hyaline cartilage.[1] The aldehyde groups, unmasked from the diethoxypropane moiety, react with the amine groups of chitosan to form a biocompatible and biodegradable hydrogel.

Quantitative Data: In Vivo Cartilage Repair

The following tables summarize the quantitative data from a study evaluating the efficacy of a this compound-based hydrogel laden with BMSCs for cartilage repair in a rabbit model.

GeneFold Increase (Hydrogel + BMSCs vs. Defect)
Aggrecan5.8
Type II Collagen9.0
Proteoglycans5.3
SOX917.9
Type I Collagen-4.9 (decrease)
ParameterFold Increase (Hydrogel + BMSCs vs. Defect)
Glycosaminoglycans (GAGs) Level4.9

Signaling Pathway: Chondrogenesis in BMSC-laden Hydrogel

G cluster_hydrogel ADEP-Alginate-Chitosan Hydrogel BMSCs BMSCs SOX9 SOX9 BMSCs->SOX9 Upregulation Col1a1 Type I Collagen BMSCs->Col1a1 Downregulation Aggrecan Aggrecan SOX9->Aggrecan Col2a1 Type II Collagen SOX9->Col2a1 Proteoglycans Proteoglycans SOX9->Proteoglycans Chondrocyte Chondrocyte Differentiation Aggrecan->Chondrocyte Col2a1->Chondrocyte Proteoglycans->Chondrocyte

Caption: Chondrogenic signaling cascade in BMSCs encapsulated in the hydrogel.

Experimental Protocol: Preparation of this compound-Modified Alginate-Chitosan Hydrogel

Materials:

  • Sodium alginate

  • This compound (ADEP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Chitosan

  • Hydrochloric acid (HCl)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Synthesis of ADEP-modified Alginate (ALG-ADEP):

    • Dissolve 1.0 g of sodium alginate in 100 mL of deionized water.

    • Add 0.4 g of EDC and 0.24 g of NHS to the alginate solution and stir for 30 minutes to activate the carboxyl groups.

    • Add 0.5 mL of this compound to the solution and stir at room temperature for 24 hours.

    • Purify the resulting ALG-ADEP conjugate by dialysis against deionized water for 3 days, followed by lyophilization.

  • Preparation of Aldehyded ALG-ADEP (AALG-ADEP):

    • Dissolve the lyophilized ALG-ADEP in a 0.1 M HCl solution (pH 3.0).

    • Stir the solution at room temperature for 48 hours to hydrolyze the acetal groups to aldehydes.

    • Neutralize the solution to pH 7.4 with 0.1 M NaOH.

    • Purify the AALG-ADEP by dialysis against deionized water for 3 days and then lyophilize.

  • Preparation of Chitosan Solution:

    • Dissolve 0.5 g of chitosan in 100 mL of 0.1 M acetic acid.

    • Adjust the pH of the solution to 5.5 with 1 M NaOH.

  • Formation of the Hydrogel:

    • To prepare the hydrogel, mix the AALG-ADEP solution (reconstituted in PBS) with the chitosan solution at a desired volume ratio (e.g., 1:1).

    • The mixture will form a gel in situ at 37°C through the formation of Schiff bases between the aldehyde groups of AALG-ADEP and the amine groups of chitosan.

Application 2: Advanced Drug Delivery Systems

The bifunctional nature of this compound makes it an excellent linker for creating sophisticated drug delivery systems.

PEG-PEI Polyplexes for Gene Delivery

This compound can be used to create pH-sensitive linkers for polyethylene glycol (PEG) shielding of polyethylenimine (PEI)/DNA polyplexes. The acetal group can be hydrolyzed in the acidic environment of the endosome, leading to the detachment of the PEG shield and subsequent release of the genetic material into the cytoplasm.

Experimental Workflow: PEG-PEI Polyplex Formation

G cluster_synthesis Linker Synthesis cluster_polyplex Polyplex Formation cluster_delivery Cellular Delivery ADEP This compound ADEP_PEG ADEP-PEG Linker ADEP->ADEP_PEG PEG_COOH Carboxylated PEG PEG_COOH->ADEP_PEG PEI_DNA PEI/pDNA Polyplex ADEP_PEG->PEI_DNA Shielding PEI Polyethylenimine PEI->PEI_DNA DNA pDNA DNA->PEI_DNA Endosome Endosome (Acidic pH) PEI_DNA->Endosome PEG_detachment PEG Detachment Endosome->PEG_detachment Gene_Release Gene Release PEG_detachment->Gene_Release

Caption: Workflow for the formation and action of pH-sensitive PEG-PEI polyplexes.

pH-Sensitive Lipopolyplexes

Similarly, this compound can be incorporated into lipid structures to create pH-sensitive liposomes. The acetal linkage can be used to attach a hydrophilic polymer shield (like PEG) to the liposome (B1194612) surface. In the acidic tumor microenvironment or within the endosome, the acetal is cleaved, exposing the liposome and facilitating its interaction with the target cell membrane for drug delivery.

Application 3: Synthesis of Bioactive Heterocyclic Compounds

The aldehyde functionality unmasked from this compound can participate in various classical ring-forming reactions to produce a wide array of bioactive heterocyclic compounds.

Logical Relationship: From ADEP to Bioactive Heterocycles

G ADEP This compound Aldehyde 3-Aminopropionaldehyde (via hydrolysis) ADEP->Aldehyde Reaction_Types Heterocyclic Ring Formation Reactions Aldehyde->Reaction_Types Quinolines Quinolones (e.g., Döbner-von Miller) Reaction_Types->Quinolines Pyridines Pyridines (e.g., Hantzsch Synthesis) Reaction_Types->Pyridines Tetrahydroisoquinolines Tetrahydroisoquinolines (e.g., Pictet-Spengler) Reaction_Types->Tetrahydroisoquinolines Bioactivity Biological Activity (Anticancer, Antibacterial, etc.) Quinolines->Bioactivity Pyridines->Bioactivity Tetrahydroisoquinolines->Bioactivity

Caption: Synthetic utility of this compound for bioactive heterocycles.

Experimental Protocol: General Procedure for Döbner-von Miller Synthesis of Quinolines

This protocol describes a general method where the aldehyde derived from this compound could be used.

Materials:

  • This compound

  • Aniline (B41778) derivative

  • α,β-Unsaturated ketone

  • Lewis acid catalyst (e.g., SnCl₄) or Brønsted acid (e.g., HCl, H₂SO₄)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • In situ generation of 3-aminopropionaldehyde: In a reaction vessel, dissolve this compound in an acidic medium (e.g., aqueous HCl) to hydrolyze the acetal to the corresponding aldehyde.

  • Reaction with aniline: Add the aniline derivative to the solution containing the in situ generated 3-aminopropionaldehyde.

  • Addition of α,β-unsaturated ketone: Add the α,β-unsaturated ketone to the reaction mixture.

  • Catalysis and heating: Add the acid catalyst and heat the reaction mixture under reflux for several hours.

  • Work-up and purification: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline (B57606) derivative.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of medicinal chemists. Its unique bifunctional nature enables its application in diverse areas of drug discovery, from creating advanced biomaterials for tissue regeneration and sophisticated drug delivery systems to serving as a key building block for the synthesis of novel bioactive heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the utility of this valuable chemical intermediate in their own drug discovery endeavors.

References

Application Notes and Protocols for N-alkylation of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-3,3-diethoxypropane is a versatile chemical building block utilized in the synthesis of a wide array of complex organic molecules.[1] Its structure features a primary amine and a diethoxy acetal (B89532) group, both of which can be functionalized to introduce diverse chemical properties into target molecules.[1] N-alkylation of the primary amine group to form secondary or tertiary amines is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.

Method 1: Reductive Amination

Reductive amination is a highly efficient and widely used one-pot procedure for the N-alkylation of amines.[2] This method involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in-situ to the desired N-alkylated secondary amine.[2][3] This approach is favored for its high selectivity for mono-alkylation and broad substrate scope.[2][3]

Experimental Protocol: Reductive Amination

1. Materials and Equipment:

  • This compound (≥97% purity)

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Reducing agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Anhydrous solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

2. Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the selected aldehyde or ketone (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DCM or DCE). Stir the mixture at room temperature for 1-2 hours.[2] For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous MgSO₄ can facilitate imine formation. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[2] The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the unreacted aldehyde.[3]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (B1210297) (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-alkylated this compound derivative.[2]

Data Presentation: Reductive Amination

The following table summarizes representative reaction conditions for the reductive amination of primary amines, which can be adapted for this compound.

Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1870-90
AcetoneNaBH₃CNMeOH2465-85
CyclohexanoneNaBH(OAc)₃DCM2075-95
ButyraldehydeNaBH(OAc)₃DCE1870-88

Note: Yields are representative for general primary amines and may vary based on the specific substrate and reaction scale.[4]

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of an amine with an alkyl halide. While straightforward, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation.[3][5] Achieving selective mono-alkylation requires careful control of reaction conditions, such as stoichiometry and temperature.[2]

Experimental Protocol: Direct Alkylation

1. Materials and Equipment:

  • This compound (≥97% purity)

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride) (1.0 - 1.1 equivalents for mono-alkylation)

  • Base: Potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or Hünig's base (DIPEA)

  • Solvent: Acetonitrile, Dimethylformamide (DMF), or Ethanol

  • Round-bottom flask with magnetic stir bar and condenser

  • Standard work-up and purification equipment

2. Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in the chosen solvent (e.g., acetonitrile).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture. To control the reaction rate and minimize over-alkylation, the addition can be performed at 0 °C or room temperature.[2]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[2] It is crucial to monitor the reaction closely by TLC or LC-MS to track the formation of the desired mono-alkylated product and the di-alkylated byproduct.[2]

  • Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2] The crude product must be carefully purified, typically by flash column chromatography, to separate the mono-alkylated product from unreacted starting material and di-alkylated byproducts.

Data Presentation: Direct Alkylation

The table below outlines general conditions for the direct alkylation of primary amines.

Alkyl HalideBaseSolventTemperature (°C)Primary Product
Benzyl BromideK₂CO₃AcetonitrileRT - 40Mono-alkylated
Methyl IodideEt₃NDMF0 - RTMono/Di-alkylated Mixture
Ethyl BromideK₂CO₃Ethanol60Mono/Di-alkylated Mixture
n-Butyl IodideDIPEAAcetonitrile50Mono-alkylated

Note: Selectivity is highly dependent on the stoichiometry and reactivity of the alkyl halide. The formation of di-alkylated products is a common side reaction.[5]

Visualizations

Workflow for Reductive Amination

G Figure 1: Reductive Amination Workflow A 1. Dissolve Amine and Carbonyl in Solvent B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Stir to Completion (12-24h) C->D E 5. Quench with NaHCO₃ and Extract D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure N-Alkylated Product G->H

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Workflow for Direct Alkylation

G Figure 2: Direct Alkylation Workflow A 1. Dissolve Amine and Base in Solvent B 2. Add Alkyl Halide Dropwise A->B C 3. Stir at RT or Heat (Monitor Closely) B->C D 4. Filter Salts and Extract Product C->D E 5. Wash, Dry, and Concentrate D->E F 6. Purify via Column Chromatography E->F G Separated Mono- and Di-alkylated Products F->G G Figure 3: Protocol Selection Guide Start Goal: N-Alkylation Q1 Is selective mono-alkylation critical? Start->Q1 Q2 Is the corresponding aldehyde/ketone available? Q1->Q2 Yes P2 Use Direct Alkylation with careful monitoring Q1->P2 No P1 Use Reductive Amination Protocol Q2->P1 Yes P3 Consider alternative synthetic routes Q2->P3 No

References

Application Notes and Protocols for the Condensation Reaction of 1-Amino-3,3-diethoxypropane in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative experimental protocol for the utilization of 1-Amino-3,3-diethoxypropane in the synthesis of quinoline (B57606) derivatives. This method is a modification of the classical Skraup-Doebner-Von Miller reaction, offering a practical approach to the formation of the quinoline scaffold, a core structure in many pharmaceutical agents.

Introduction

This compound serves as a stable and convenient synthetic equivalent of 3-aminopropanal. The diethoxypropane moiety functions as a protecting group for the aldehyde, which can be deprotected in situ under acidic conditions. This allows for a controlled release of the reactive aldehyde for condensation with anilines, followed by cyclization and oxidation to yield the corresponding quinoline. This approach avoids the direct handling of the volatile and potentially unstable 3-aminopropanal. The reaction is particularly useful for the synthesis of quinolines and their derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Key Reaction: Modified Skraup-Doebner-Von Miller Quinoline Synthesis

The core of the experimental procedure involves the acid-catalyzed condensation of an aniline (B41778) with this compound. The reaction proceeds through several key steps:

  • In situ Deprotection: The acetal (B89532) of this compound is hydrolyzed in the presence of a strong acid to generate 3-aminopropanal.

  • Michael Addition: The aniline undergoes a Michael addition to the α,β-unsaturated aldehyde (acrolein), which is formed from 3-aminopropanal.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, often nitrobenzene (B124822) or arsenic pentoxide in classical procedures, is typically required.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of quinoline from aniline and this compound. Please note that these values are representative and may require optimization for specific substrates and scales.

ParameterValueNotes
Reactants
Aniline1.0 eq
This compound1.2 eqA slight excess is often used.
Catalyst/Acid
Concentrated Sulfuric Acid3.0 - 4.0 eqActs as both catalyst and dehydrating agent.
Oxidizing Agent
Nitrobenzene0.5 - 1.0 eqAlso serves as a solvent in some procedures.
Reaction Conditions
Temperature130-150 °CThe reaction is typically heated.
Reaction Time2 - 6 hoursMonitored by TLC until completion.
Work-up & Purification
QuenchingIce-waterCareful addition due to exothermic reaction.
Extraction SolventDichloromethane (B109758) or Ethyl Acetate (B1210297)
Purification MethodColumn ChromatographySilica (B1680970) gel, with a gradient of hexane/ethyl acetate.
Yield
Isolated Yield50 - 75%Highly dependent on the substrate and reaction scale.

Experimental Protocol: Synthesis of Quinoline

This protocol describes a representative procedure for the condensation of aniline with this compound to synthesize quinoline.

Materials:

  • Aniline

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid to nitrobenzene while cooling in an ice bath.

  • Addition of Reactants: To the acidic solution, slowly add aniline followed by the dropwise addition of this compound with continuous stirring.

  • Reaction: Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure quinoline.

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline MA Michael Adduct Aniline->MA + 3-Aminopropanal Michael Addition A13D This compound AP 3-Aminopropanal (in situ) A13D->AP H+ (Acid) Deprotection DHQ Dihydroquinoline MA->DHQ Cyclization Quinoline Quinoline DHQ->Quinoline Oxidation

Caption: Reaction mechanism for quinoline synthesis.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Reaction Setup: - Add H2SO4 to Nitrobenzene - Add Aniline & this compound start->setup reaction Heat Reaction Mixture (130-150 °C, 2-6h) setup->reaction workup Work-up: - Quench with ice - Neutralize with NaHCO3 reaction->workup extraction Extraction with Dichloromethane workup->extraction purification Drying, Concentration & Column Chromatography extraction->purification product Pure Quinoline purification->product end End product->end

Caption: Step-by-step experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Amino-3,3-diethoxypropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most cited methods for the synthesis of this compound include:

  • Reduction of 3-nitropropanal (B1599391) diethyl acetal (B89532): This is a widely used method that involves the reduction of a nitro group to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C).[1]

  • From 3-chloropropionaldehyde diethyl acetal: This route may involve a nucleophilic substitution reaction with an amine source, such as in a Gabriel synthesis.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound via the reduction of 3-nitropropanal diethyl acetal?

A2: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Key potential impurities include:

  • Unreacted 3-nitropropanal diethyl acetal: If the reduction is not driven to completion, the starting material will remain.

  • N-(3,3-diethoxypropyl)hydroxylamine: This is an intermediate in the reduction of the nitro group and can be present if the reduction is incomplete.[2]

  • 3,3-diethoxypropanal oxime: Another potential intermediate from the partial reduction of the nitro group.[2]

  • 3,3-diethoxypropanal: This can form if the acetal group is hydrolyzed under acidic conditions during workup or purification.

  • Ethanol and other solvent residues: From the reaction or purification steps.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

  • Control of Reaction Conditions: Carefully control the reaction temperature, pressure (for hydrogenation), and stoichiometry of reagents.

  • Choice of Reducing Agent: The choice of reducing agent can influence the impurity profile. Catalytic hydrogenation is generally a clean method.[3]

  • pH Control: During workup, avoid strongly acidic conditions to prevent the hydrolysis of the diethyl acetal.

Q4: What purification methods are effective for this compound?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure. Its relatively low boiling point allows for effective separation from less volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Increase reaction time or catalyst loading.- Ensure the catalyst is active.- For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.
Product loss during workup or purification.- Optimize extraction procedures.- Ensure the distillation apparatus is efficient and vacuum is stable.
Presence of Starting Material (3-nitropropanal diethyl acetal) in the final product Incomplete reduction.- See "Low Yield of Product" above.- Consider a more active catalyst or a different reducing agent.
Presence of a byproduct with a mass corresponding to the hydroxylamine (B1172632) or oxime Incomplete reduction of the nitro group.[2]- Increase reaction time or temperature (with caution).- Increase the amount of reducing agent.
Product appears cloudy or contains a second layer after purification Presence of water or hydrolyzed byproducts.- Ensure all glassware is dry.- Use a drying agent (e.g., anhydrous sodium sulfate) before distillation.- Avoid acidic conditions during workup.
Product darkens over time Air sensitivity or presence of impurities.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon).- Ensure all impurities are removed during purification.

Experimental Protocol: Synthesis via Reduction of 3-nitropropanal diethyl acetal

This is a general procedure and may require optimization.

Materials:

  • 3-nitropropanal diethyl acetal

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-nitropropanal diethyl acetal in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dry the crude product over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Impurity Profile Summary

The following table summarizes the common impurities, their likely origin, and recommended analytical methods for detection.

Impurity Name Chemical Structure Typical Origin Recommended Analytical Method(s)
3-nitropropanal diethyl acetalO₂N-CH₂-CH₂-CH(OEt)₂Unreacted starting materialGC-MS, NMR
N-(3,3-diethoxypropyl)hydroxylamineHO-NH-CH₂-CH₂-CH(OEt)₂Incomplete reduction intermediate[2]GC-MS, LC-MS
3,3-diethoxypropanal oximeHON=CH-CH₂-CH(OEt)₂Incomplete reduction intermediate[2]GC-MS, NMR
3,3-diethoxypropanalOHC-CH₂-CH(OEt)₂Hydrolysis of the acetalGC-MS, NMR

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/GC) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Reaction Workup purification Purification (Distillation) workup->purification impurity_check Impurities Detected? purification->impurity_check final_product Final Product Analysis (GC/NMR) incomplete_reaction->workup No optimize_conditions Optimize Reaction Conditions: - Increase time/catalyst - Check H2 pressure incomplete_reaction->optimize_conditions Yes optimize_conditions->reaction_monitoring impurity_check->final_product No identify_impurity Identify Impurity Source: - Incomplete reduction? - Hydrolysis? impurity_check->identify_impurity Yes adjust_workup Adjust Workup/Purification: - Control pH - Efficient distillation identify_impurity->adjust_workup adjust_workup->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 1-Amino-3,3-diethoxypropane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Amino-3,3-diethoxypropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is preferred due to the compound's relatively high boiling point at atmospheric pressure and its sensitivity to high temperatures, which can cause decomposition.

Q2: What are the likely impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted 3,3-diethoxypropanal (B3055259) or 3-chloropropionaldehyde diethyl acetal (B89532).

  • Byproducts of Reductive Amination: The intermediate imine formed during the reaction. In some cases, secondary and tertiary amines can also be formed as byproducts.

  • Degradation Products: The acetal functionality is sensitive to acidic conditions and water, which can lead to hydrolysis to form 3-aminopropionaldehyde. The amine group is also susceptible to air oxidation, which can lead to the formation of colored impurities.[1]

Q3: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

Discoloration of amines is often due to air oxidation, which can be accelerated by exposure to light.[1] These colored impurities are typically high-boiling point byproducts.

  • Solution: If the discoloration is minor, repurification by vacuum distillation can remove the colored impurities. To prevent discoloration, it is crucial to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored bottle to protect it from light.[1]

Q4: Can I purify this compound using column chromatography?

While possible, column chromatography is generally less practical for the bulk purification of this compound compared to vacuum distillation. The polar nature of the amine can lead to tailing on silica (B1680970) gel, and the choice of a suitable solvent system can be challenging. For small-scale purification or the removal of very specific impurities, chromatography could be considered.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause Troubleshooting Steps
Product is contaminated with lower boiling point impurities. Inefficient fractional distillation setup.- Ensure the fractionating column is of adequate length and efficiency (e.g., Vigreux or packed column). - Control the heating rate to ensure a slow and steady distillation. A rapid temperature increase can lead to co-distillation of impurities.
Product is contaminated with higher boiling point impurities. Distillation temperature is too high or "bumping" of the liquid.- Carefully monitor the head temperature and collect the fraction that distills at the expected boiling point of this compound under the specific vacuum pressure. - Ensure smooth boiling by using a magnetic stir bar or boiling chips.
Product yield is low. - Incomplete distillation. - Loss of product due to leaks in the vacuum system. - Decomposition of the product at high temperatures.- Ensure the distillation is carried out to completion by monitoring the distillation rate. - Check all joints and connections for vacuum leaks. - Use a lower vacuum pressure to reduce the boiling point and minimize thermal decomposition.
The pressure in the vacuum distillation setup is unstable. - Leaks in the system. - Inefficient vacuum pump. - Outgassing of volatile impurities.- Inspect all glassware joints and tubing for leaks. Ensure proper sealing with vacuum grease. - Check the performance of the vacuum pump and the oil level. - Initially, apply vacuum slowly to remove any low-boiling dissolved gases or volatile impurities before heating.
The crude material is dark and the distillate is still colored. Presence of highly volatile colored impurities or thermal decomposition.- Consider a pre-treatment of the crude material with activated carbon to remove some colored impurities before distillation. - Ensure the distillation is performed at the lowest possible temperature by using a high vacuum.

Experimental Protocol: Purification by Vacuum Distillation

This is a general procedure and may need to be optimized based on the specific impurities present in the crude material.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Pressure gauge (manometer)

  • Cold trap (recommended to protect the pump)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. A cold trap between the distillation apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure using a manometer. A pressure of 10-20 mmHg is a typical starting point.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Observe the vapor rising through the fractionating column. The temperature at the distillation head will begin to rise.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Completion and Shutdown:

    • Continue distillation until the temperature at the head begins to drop or rise significantly, indicating that the main fraction has been collected.

    • Turn off the heating and allow the system to cool down to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially oxidize the product.

  • Storage: Transfer the purified, colorless this compound to a clean, dry, amber glass bottle. Purge the bottle with an inert gas (nitrogen or argon) before sealing to prevent degradation during storage.

Purification Troubleshooting Workflow

Purification_Troubleshooting cluster_start Start: Crude this compound cluster_purification Purification Step cluster_analysis Analysis of Purified Product cluster_purity Purity Check cluster_end Outcome cluster_troubleshooting Troubleshooting start Crude Product distillation Vacuum Distillation start->distillation analysis Check Purity (e.g., GC, NMR) distillation->analysis purity_check Is Purity ≥ 99%? analysis->purity_check pure_product Pure Product (Store under Inert Gas) purity_check->pure_product Yes troubleshoot Identify Issue purity_check->troubleshoot No low_purity Low Purity troubleshoot->low_purity discoloration Discoloration troubleshoot->discoloration low_yield Low Yield troubleshoot->low_yield low_purity->distillation Optimize Distillation (e.g., better column, slower rate) discoloration->distillation Re-distill, check for air leaks, use inert atmosphere low_yield->distillation Check for leaks, optimize temperature and pressure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reactions with 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Amino-3,3-diethoxypropane in various chemical syntheses. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile bifunctional molecule widely employed as a building block in several key synthetic transformations. Its primary applications include:

  • Pictet-Spengler Reaction: It serves as a key reactant in the synthesis of tetrahydro-β-carbolines, which are precursors to a wide range of biologically active alkaloids and pharmaceutical compounds.

  • Paal-Knorr Pyrrole (B145914) Synthesis: The amine functionality allows for its use in the synthesis of substituted pyrroles, a common motif in medicinal chemistry. The acetal (B89532) group can be hydrolyzed post-synthesis to reveal a reactive aldehyde.

  • Hydrogel Modification: The primary amine can be used to modify polysaccharides like alginate and chitosan (B1678972) to form hydrogels with applications in drug delivery and tissue engineering.

  • PEGylation: It can be used as a linker to attach polyethylene (B3416737) glycol (PEG) chains to nanoparticles or biomolecules, enhancing their stability and biocompatibility.

Q2: What are the key considerations for the stability of the diethyl acetal group in this compound?

The diethyl acetal is a protecting group for an aldehyde. Its stability is pH-dependent. It is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde and two equivalents of ethanol. The rate of hydrolysis is influenced by the strength of the acid and the temperature. For reactions requiring acidic conditions, it is crucial to carefully control the reaction parameters to avoid premature deprotection.

Q3: What are the common side reactions to be aware of when using this compound?

Common side reactions include:

  • Self-condensation: Under certain conditions, particularly if the acetal is hydrolyzed to the aldehyde, self-condensation of the resulting amino-aldehyde can occur.

  • Furan (B31954) formation in Paal-Knorr synthesis: In excessively acidic conditions (pH < 3), the 1,4-dicarbonyl starting material can cyclize to form a furan byproduct instead of reacting with the amine.[1]

  • Polymerization: For reactive starting materials or under harsh conditions (high temperature, strong acid), polymerization can lead to the formation of intractable tars.[1]

Troubleshooting Guides

Pictet-Spengler Reaction

Issue: Low or no yield of the desired tetrahydro-β-carboline product.

Potential Cause Troubleshooting Step
Inappropriate Acid Catalyst The reaction is acid-catalyzed.[2] Screen different Brønsted acids (e.g., TFA, HCl, acetic acid) or Lewis acids. The optimal acid and its concentration are substrate-dependent.
Suboptimal Temperature The reaction rate is temperature-dependent.[3] If the reaction is slow at room temperature, gradually increase the temperature. However, be aware that higher temperatures can also lead to side reactions and racemization in chiral syntheses.[2]
Poor Solvent Choice The choice of solvent can significantly impact the reaction. Aprotic solvents sometimes give superior yields compared to protic solvents.[2] Experiment with solvents like dichloromethane, toluene, or acetonitrile.
Unreactive Aldehyde/Ketone Ketones are generally less reactive than aldehydes in this reaction.[4] If using a ketone, more forcing conditions (higher temperature, stronger acid) may be necessary.
Acetal Hydrolysis If the reaction conditions are too acidic, the diethyl acetal of this compound may hydrolyze. Consider using milder acidic conditions or protecting the amine before subjecting it to strongly acidic environments.

Issue: Formation of undesired side products.

Potential Cause Troubleshooting Step
Regioisomer Formation With substituted tryptamines, cyclization can occur at different positions on the indole (B1671886) ring, leading to regioisomers.[5] The choice of solvent and acid catalyst can influence regioselectivity.
Oxidation of Product Tetrahydro-β-carbolines can be susceptible to oxidation, especially during workup and purification. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Epimerization If a chiral center is formed, epimerization can occur under harsh reaction conditions (high temperature, strong acid), leading to a mixture of diastereomers.[2] Employ milder conditions for stereoselective syntheses.
Paal-Knorr Pyrrole Synthesis

Issue: Low yield of the N-substituted pyrrole.

Potential Cause Troubleshooting Step
Furan Byproduct Formation Excessively acidic conditions (pH < 3) favor the formation of furan byproducts from the 1,4-dicarbonyl compound.[1] Maintain a pH above 3 or use a milder acid catalyst like acetic acid.
Incomplete Reaction The reaction may require heating to go to completion.[1] Monitor the reaction by TLC and consider increasing the temperature or reaction time if necessary.
Steric Hindrance Sterically hindered 1,4-dicarbonyl compounds or amines can slow down the reaction.[6] More forcing conditions may be required in such cases.
Purification Losses Pyrroles can be sensitive to acidic conditions during purification.[1] Neutralize the reaction mixture before purification and consider using neutral alumina (B75360) for chromatography.

Issue: Dark, tarry reaction mixture.

Potential Cause Troubleshooting Step
Polymerization High temperatures or highly acidic conditions can cause polymerization of the starting materials or the product.[1] Lower the reaction temperature and use a milder acid catalyst. Consider running the reaction under more dilute conditions.

Experimental Protocols

Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol describes a general procedure for the reaction of this compound with a tryptamine (B22526) derivative. The acetal hydrolysis and subsequent cyclization are performed in one pot.

Materials:

  • Tryptamine derivative (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • To a solution of the tryptamine derivative in the chosen anhydrous solvent, add this compound at room temperature.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[7]

Quantitative Data Example: Optimization of Temperature

Temperature (°C)Reaction Time (h)Yield (%)
252445
401268
60685
80478 (with some byproduct formation)

Note: This is representative data and actual results may vary depending on the specific substrates and conditions used.

Paal-Knorr Synthesis of a Pyrrole

This protocol outlines a general procedure for the synthesis of an N-substituted pyrrole from this compound and a 1,4-dicarbonyl compound.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq)

  • This compound (1.0 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (e.g., a few drops of concentrated HCl) (optional, use with caution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound and this compound in the chosen solvent.

  • If required, add the acid catalyst dropwise. For sensitive substrates, acetic acid can be used as the solvent and catalyst.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[8]

Visualizations

Pictet_Spengler_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Tryptamine Derivative in Anhydrous Solvent add_amine Add this compound start->add_amine add_catalyst Add Acid Catalyst add_amine->add_catalyst react Stir at RT or Reflux (Monitor by TLC) add_catalyst->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Tetrahydro-β-carboline purify->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

Paal_Knorr_Troubleshooting start Low Pyrrole Yield cause1 Furan Byproduct? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Polymerization? start->cause3 solution1 Increase pH (>3) Use Milder Acid cause1->solution1 Yes solution2 Increase Temperature Increase Reaction Time cause2->solution2 Yes solution3 Lower Temperature Use Milder Catalyst Dilute Reaction cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.

References

Technical Support Center: Reactions Involving 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Amino-3,3-diethoxypropane in their chemical syntheses. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired heterocyclic product. What are the common causes?

Low yields in reactions involving this compound, particularly in acid-catalyzed cyclizations like the Skraup or Friedländer synthesis, can stem from several factors:

  • Incomplete in situ hydrolysis of the acetal: The reaction often relies on the initial acid-catalyzed hydrolysis of this compound to form 3-aminopropionaldehyde. If the acidic conditions are not optimal, this conversion may be incomplete.

  • Polymerization of 3-aminopropionaldehyde: The in situ generated 3-aminopropionaldehyde is highly reactive and can readily polymerize under the reaction conditions, leading to the formation of tar-like substances and reducing the availability of the aldehyde for the desired cyclization.

  • Suboptimal reaction temperature: The temperature plays a crucial role. Excessively high temperatures can promote polymerization and side reactions, while a temperature that is too low may lead to an incomplete reaction.

  • Inefficient catalyst: The choice and concentration of the catalyst are critical for directing the reaction towards the desired product.

Q2: I am observing the formation of a significant amount of tar or a polymeric substance in my reaction mixture. How can I prevent this?

Tar formation is a frequent issue, especially in strong acid-catalyzed reactions. Here are some strategies to minimize it:

  • Use of a moderating agent: In Skraup-type syntheses, the addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) can help control the exothermic nature of the reaction and prevent localized overheating, which often leads to polymerization.

  • Controlled addition of reagents: Slow and controlled addition of the acid catalyst or other reagents can help maintain a manageable reaction temperature and minimize side reactions.

  • Two-phase solvent system: For reactions like the Doebner-von Miller synthesis, employing a two-phase solvent system can sequester the reactive aldehyde in the organic phase, reducing its propensity to polymerize in the acidic aqueous phase.

  • Optimization of reaction concentration: Running the reaction under more dilute conditions can sometimes disfavor polymerization, which is often a bimolecular process.

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your reaction. By spotting the reaction mixture alongside your starting material (this compound) and a standard of the expected product (if available), you can visualize the consumption of the starting material and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q4: What are the best practices for storing and handling this compound?

This compound should be stored in a tightly sealed container in a dry and well-ventilated place. It is sensitive to moisture and air, which can lead to degradation. It is also corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Troubleshooting Guide

Problem: Low Yield and/or Tar Formation in Heterocycle Synthesis

This is a common challenge in reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses where this compound is used as a precursor to 3-aminopropionaldehyde.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield / Tar Formation check_hydrolysis 1. Verify Acetal Hydrolysis Conditions start->check_hydrolysis check_polymerization 2. Mitigate Aldehyde Polymerization check_hydrolysis->check_polymerization If hydrolysis is adequate sub_hydrolysis Ensure sufficient acid concentration and reaction time for hydrolysis. check_hydrolysis->sub_hydrolysis optimize_temp 3. Optimize Reaction Temperature check_polymerization->optimize_temp If polymerization persists sub_polymerization Add a moderating agent (e.g., FeSO₄). Consider a two-phase solvent system. Run reaction at higher dilution. check_polymerization->sub_polymerization optimize_catalyst 4. Evaluate Catalyst System optimize_temp->optimize_catalyst If yield is still low sub_temp Screen a range of temperatures. Use controlled heating (oil bath). optimize_temp->sub_temp purification 5. Refine Purification Strategy optimize_catalyst->purification If byproducts are present sub_catalyst Vary catalyst loading. Screen different acid catalysts (e.g., H₂SO₄, PPA, Lewis acids). optimize_catalyst->sub_catalyst solution Improved Yield and Purity purification->solution Successful Purification sub_purification Utilize vacuum distillation for thermally stable products. Consider salt formation and recrystallization. Use deactivated silica (B1680970) gel for chromatography. purification->sub_purification

Caption: Troubleshooting workflow for reactions with this compound.

Data Presentation

The following tables provide quantitative data to guide the optimization of reaction conditions for quinoline (B57606) synthesis, a common application of this compound.

Table 1: Effect of Aniline (B41778) Substituent on Skraup Synthesis Yield

Substituted AnilineProductYield (%)
AnilineQuinoline84-91
o-Aminophenol8-Hydroxyquinoline72
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76

This data suggests that the electronic nature of the aniline precursor can influence the overall yield of the Skraup synthesis.

Table 2: Comparison of Catalysts for Quinoline Synthesis

Catalyst SystemReaction TypeTemperature (°C)Time (h)Yield (%)
Ru-NNN Pincer ComplexAcceptorless Dehydrogenative Coupling1206up to 96
Ni(MeTAA)Acceptorless Dehydrogenative Coupling9012-24up to 89
Nanocatalyst (Fe₃O₄-supported)Friedländer Synthesis60-100268-98

This table highlights the efficiency of various modern catalytic systems in quinoline synthesis, often allowing for milder reaction conditions and high yields.[1][2]

Experimental Protocols

Representative Protocol: Modified Friedländer Synthesis of a Substituted Quinoline

This protocol is a representative method adapted for the use of this compound and a 2-aminoaryl ketone.

Materials:

  • This compound (1.2 mmol)

  • 2-Aminoaryl ketone (1.0 mmol)

  • Solid-supported acid catalyst (e.g., Amberlyst-15) (10 mol%)

  • Ethanol (B145695) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), this compound (1.2 mmol), and the solid-supported acid catalyst (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the solid catalyst and wash it with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine (B128534) in the eluent to prevent product degradation) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Disclaimer: This is a general guideline. Reaction conditions, including temperature, time, and catalyst loading, may need to be optimized for specific substrates. Always perform a small-scale trial experiment first.

References

Technical Support Center: Improving Reaction Yields with 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 1-Amino-3,3-diethoxypropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary reactive sites: a primary amine and a diethoxy acetal (B89532).[1] The amine group readily participates in common reactions such as amidation and alkylation. The diethoxy acetal is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to yield a reactive aldehyde functionality. This dual reactivity makes it a versatile building block in organic synthesis.[1]

Q2: How can I purify the final product from a reaction involving this compound?

Purification methods will depend on the specific product's properties. Common techniques include:

  • Distillation: For volatile products.

  • Crystallization: If the product is a solid.

  • Column Chromatography: A versatile method for separating mixtures based on polarity. Careful selection of the stationary and mobile phases is crucial to achieve good separation.

  • Extraction: To remove water-soluble impurities or to isolate the product from the reaction mixture.

It's recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time for work-up and to guide the purification strategy.

Troubleshooting Guides

Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[2] When using this compound, the in situ hydrolysis of the acetal to 3-aminopropanal (B1211446) is a key step.

Problem 1: Low Yield of the Desired Quinoline (B57606) Product.

  • Possible Cause 1: Premature or Incomplete Hydrolysis of the Acetal. The acidic conditions of the Skraup reaction are necessary to hydrolyze the diethoxy acetal to the corresponding aldehyde, which then participates in the cyclization. If the hydrolysis is inefficient, the yield will be low.

    • Solution: Ensure sufficiently acidic conditions by using concentrated sulfuric acid. The reaction temperature also plays a role in the rate of hydrolysis.

  • Possible Cause 2: Polymerization and Tar Formation. The Skraup reaction is notoriously exothermic and can lead to the formation of polymeric tars, significantly reducing the yield.[3]

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. The initial phase is often exothermic, and external cooling might be necessary. After the initial exotherm, gentle heating is typically required to drive the reaction to completion.

      • Moderating Agents: The use of a moderating agent like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor.[2][3]

      • Order of Addition: A modified procedure where the reactants are brought together in a controlled manner can reduce the violence of the reaction and increase the yield.

  • Possible Cause 3: Inefficient Oxidation. The final step of the Skraup synthesis is the oxidation of the dihydroquinoline intermediate.

    • Solution: Ensure an adequate amount of a suitable oxidizing agent is used. Nitrobenzene is a common choice and can also serve as a solvent.[2]

Problem 2: The reaction is too vigorous and difficult to control.

  • Possible Cause: The reaction is highly exothermic.[3]

    • Solution:

      • Add the sulfuric acid slowly and with efficient cooling.

      • Use a mechanical stirrer to ensure efficient mixing and prevent localized overheating.

      • Employ a moderating agent like ferrous sulfate.[3]

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the context of this compound, it would first be coupled with a molecule containing a β-arylethylamine moiety before cyclization, or the amino group would need to be appropriately protected. A more direct application involves the in situ generation of the aldehyde from the acetal under acidic conditions to react with a tryptamine (B22526) derivative.

Problem 1: Low yield of the tetrahydro-β-carboline product.

  • Possible Cause 1: Inefficient Iminium Ion Formation. The formation of an electrophilic iminium ion is crucial for the subsequent intramolecular cyclization.

    • Solution:

      • Catalyst Choice: The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂). The choice and concentration of the acid can significantly impact the yield. For sensitive substrates, milder catalysts or even acid-free conditions using deep eutectic solvents have been reported.

      • pH Control: The pH of the reaction medium is critical. While acidic conditions are generally required, excessively strong acidity can lead to side reactions or decomposition.

  • Possible Cause 2: Unfavorable Reaction Conditions.

    • Solution:

      • Temperature: The optimal temperature can vary. It is advisable to start at a lower temperature and monitor the reaction's progress.

      • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Both protic and aprotic solvents have been used successfully. A solvent screen may be necessary to identify the optimal medium for a specific reaction.

  • Possible Cause 3: Side Product Formation.

    • Solution: Careful control of stoichiometry and slow addition of the aldehyde (or its acetal precursor) can minimize the formation of over-alkylation or polymerization byproducts.

Quantitative Data

Table 1: Reported Yields for Skraup Synthesis of Quinolines under Various Conditions

Aromatic AmineOxidizing AgentModeratorYield (%)Reference
Aniline (B41778)NitrobenzeneFerrous Sulfate84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)
2-Aminophenolo-NitrophenolFerrous Sulfate72Semantic Scholar
3-Nitro-4-aminoanisoleArsenic Pentoxide-65-76Organic Syntheses, Coll. Vol. 3, p.601 (1955)
6-Nitrocoumarin--14The Skraup Synthesis of Quinolines - ResearchGate

Table 2: Reported Yields for Pictet-Spengler Reaction of Tryptamines with Aldehydes

Tryptamine DerivativeAldehydeSolventYield (%)Reference
TryptamineBenzaldehydeDichloromethaneHighBenchChem
TryptamineVarious Aromatic/AliphaticHFIP95-96RSC Advances, 2014, 4, 37745
Dopaminep-NitrobenzaldehydeHFIP93RSC Advances, 2014, 4, 37745
TryptamineVarious AldehydesDeep Eutectic Solvent64-99ResearchGate

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline using an Aniline and this compound (as Acrolein Precursor)

This protocol is an adapted procedure. Caution: The Skraup reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (optional, as an additional oxidizing agent and solvent)

  • Sodium Hydroxide (B78521) solution (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The temperature will increase; maintain it below 120°C using an ice bath if necessary.

  • Once the aniline sulfate has formed and the mixture has cooled slightly, begin the dropwise addition of this compound. The in situ hydrolysis to 3-aminopropanal and subsequent reaction to acrolein is expected.

  • After the addition is complete, gently heat the reaction mixture to initiate the exothermic reaction. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous.

  • Once the initial exotherm has subsided, heat the mixture to reflux for 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude quinoline product by distillation or column chromatography.

Protocol 2: Pictet-Spengler Reaction of Tryptamine with this compound (as Aldehyde Source)

This protocol describes the reaction of tryptamine where the aldehyde is generated in situ from this compound.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic Acid (TFA) or another suitable acid catalyst

  • Solvent (e.g., Dichloromethane, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tryptamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Add the acid catalyst (e.g., 10-20 mol% TFA) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aniline + FeSO4 D Initial Mixing & Acid Addition A->D B Conc. H2SO4 B->D C 1-Amino-3,3- diethoxypropane E Controlled Heating & Exothermic Reaction C->E D->E F Reflux E->F G Quenching on Ice F->G H Neutralization (NaOH) G->H I Extraction H->I J Purification I->J

Caption: Experimental workflow for the Skraup synthesis.

Pictet_Spengler_Mechanism A This compound B 3-Aminopropanal A->B Acid Hydrolysis (H+) D Iminium Ion Intermediate B->D + Tryptamine, -H2O C Tryptamine C->D E Intramolecular Electrophilic Substitution D->E Cyclization F Tetrahydro-β-carboline E->F Deprotonation

Caption: Pictet-Spengler reaction mechanism overview.

Troubleshooting_Logic Start Low Reaction Yield? ReactionType Select Reaction Start->ReactionType Skraup Skraup Synthesis ReactionType->Skraup Pictet Pictet-Spengler ReactionType->Pictet SkraupIssue Issue? Skraup->SkraupIssue PictetIssue Issue? Pictet->PictetIssue Tar Tar Formation SkraupIssue->Tar Yes Vigorous Vigorous Reaction SkraupIssue->Vigorous No LowCyclization Low Cyclization PictetIssue->LowCyclization Yes SideProducts Side Products PictetIssue->SideProducts No Solution1 Control Temp. Use Moderator Tar->Solution1 Solution2 Slow Acid Addition Efficient Stirring Vigorous->Solution2 Solution3 Optimize Catalyst & Temperature LowCyclization->Solution3 Solution4 Control Stoichiometry Slow Addition SideProducts->Solution4

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: Managing Exothermic Reactions of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 1-Amino-3,3-diethoxypropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also a combustible liquid.[4] Due to its primary amine functional group, it can react vigorously, especially with electrophilic reagents, leading to significant heat generation.

Q2: Which common laboratory reactions with this compound are likely to be highly exothermic?

A2: Reactions involving acylation (e.g., with acyl chlorides or anhydrides), alkylation, and reactions with strong acids are typically highly exothermic. The reaction between a primary amine and an acyl chloride is known to be rapid and can be violent if not controlled.[5][6]

Q3: What are the initial signs of a runaway reaction?

A3: Key indicators include a rapid, uncontrolled increase in temperature, a sudden rise in pressure, unexpected gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied.

Q4: What immediate steps should I take if I suspect a runaway reaction?

A4: Your personal safety is the top priority. Alert nearby personnel and be prepared to evacuate. If it is safe to do so, immediately stop the addition of any reagents, increase cooling to the maximum, and if possible, add a quenching agent or an inert solvent to dilute the reaction. Follow your laboratory's established emergency shutdown procedures.[1][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid temperature spike during reagent addition Reagent addition rate is too high. Inadequate cooling or stirring. Incorrect solvent with low boiling point.Immediately stop the addition of the reagent. Increase the efficiency of the cooling system (e.g., lower cryostat temperature). Ensure vigorous stirring to dissipate localized heating.
Pressure buildup in the reaction vessel Gas evolution from the reaction or boiling of the solvent.Ensure the reaction is adequately vented through a condenser and bubbler. Reduce the reaction temperature. If necessary, stop the reaction by quenching.
Reaction temperature continues to rise after stopping reagent addition The reaction has reached a self-accelerating decomposition temperature.Activate the emergency plan. Prepare for emergency quenching. Alert safety personnel and evacuate the immediate area if the temperature rise cannot be controlled.
Inconsistent temperature readings Poor placement of the temperature probe. Inefficient mixing.Ensure the temperature probe is placed in the reaction mixture away from the vessel walls and that it is adequately submerged. Improve stirring to ensure homogeneity.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
CAS Number 41365-75-7[9][10][11]
Molecular Formula C7H17NO2[9][10][11]
Molecular Weight 147.22 g/mol [9][10][11]
Appearance Colorless to yellow liquid[12]
Density 0.91 g/mL at 25 °C[3]
Boiling Point 72 °C at 16.0 hPa[12]
Flash Point 78 °C (closed cup)[3]
Hazards Causes severe skin burns and eye damage, Combustible liquid[2][3][4]

Table 2: Thermodynamic Data (Illustrative)

Reaction Reagent Solvent Heat of Reaction (ΔH) (kJ/mol) Adiabatic Temperature Rise (°C)
AcylationAcetyl ChlorideDichloromethaneTo be determined experimentallyTo be determined experimentally
AlkylationMethyl IodideAcetonitrileTo be determined experimentallyTo be determined experimentally
NeutralizationHydrochloric AcidWaterTo be determined experimentallyTo be determined experimentally

Experimental Protocols

Protocol: Controlled Acylation of this compound with an Acyl Chloride

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment, considering the reactivity of the specific acyl chloride used.

  • Work in a chemical fume hood with the sash at the lowest practical height.[13]

  • Ensure a safety shield is in place.[13]

  • Have an appropriate quenching agent (e.g., a non-nucleophilic base in a high-boiling point solvent) and a cooling bath (e.g., ice/water or dry ice/acetone) readily available.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[13]

2. Reaction Setup:

  • Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel.

  • The temperature probe should be positioned to accurately measure the internal temperature of the reaction mixture.

  • Circulate a coolant through the reactor jacket at a predetermined low temperature (e.g., 0 °C).

3. Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane) in the reactor.

  • Allow the solution to cool to the desired initial temperature.

  • Slowly add the acyl chloride dropwise from the addition funnel over an extended period.

  • Continuously monitor the internal temperature. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.

4. Work-up and Quenching:

  • After the addition is complete, continue to stir the reaction at the controlled temperature until the reaction is complete (as determined by a suitable analytical method, e.g., TLC or LC-MS).

  • Slowly and carefully add a quenching solution to neutralize any unreacted acyl chloride and the generated HCl.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions A Risk Assessment - Quantify thermal hazard - Plan for cooling and quenching B Proper PPE and Engineering Controls - Fume hood, safety shield - Flame-resistant lab coat, face shield A->B C Reaction Setup - Jacketed reactor - Calibrated temperature probe - Efficient stirring B->C D Controlled Reagent Addition - Slow, dropwise addition - Maintain set temperature C->D E Continuous Monitoring - Internal temperature - Pressure - Visual observation D->E F Is Temperature Stable? E->F G Continue Addition and Monitoring F->G Yes H Troubleshoot / Emergency Action F->H No G->E I Reaction Completion and Safe Quenching G->I H->I

Caption: A general workflow for the safe execution of potentially exothermic reactions.

Troubleshooting_Exotherm Troubleshooting Unexpected Temperature Increase A Unexpected Temperature Rise Detected B Stop All Reagent Addition Immediately A->B C Increase Cooling to Maximum B->C D Is Temperature Decreasing? C->D E Resume Reaction with Caution (Slower addition rate) D->E Yes F Prepare for Emergency Quench D->F No I Monitor Situation and Await Stabilization E->I G Add Quenching Agent or Inert Solvent F->G H Activate Emergency Shutdown Protocol G->H H->I

Caption: A decision tree for troubleshooting an unexpected exotherm during a chemical reaction.

References

Preventing the degradation of 1-Amino-3,3-diethoxypropane during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-3,3-diethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this versatile reagent during chemical reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction requires acidic conditions, and I'm observing cleavage of the diethoxypropane group.

  • Question: I am running a reaction in an acidic medium, and I suspect the acetal (B89532) in this compound is hydrolyzing. How can I confirm this and what can I do to prevent it?

  • Answer: The diethyl acetal group of this compound is highly susceptible to acid-catalyzed hydrolysis, which converts it to 3-aminopropionaldehyde. This is a common cause of reaction failure or low yield when using this reagent under acidic conditions.

    Confirmation of Degradation: You can confirm the degradation by monitoring your reaction mixture using the following analytical techniques:

    • NMR Spectroscopy: Look for the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) and the disappearance of the acetal proton signal (around 4.5-5.0 ppm).

    • GC-MS: Monitor for the emergence of a new peak corresponding to the molecular weight of 3-aminopropionaldehyde or its derivatives.[1][2][3]

    Preventative Measures & Solutions:

    • pH Adjustment: If possible, adjust the reaction pH to be as close to neutral or basic as the reaction allows. The rate of acetal hydrolysis decreases significantly above pH 5.[4][5]

    • Use of Mild Lewis Acids: Instead of strong Brønsted acids (like HCl or H₂SO₄), consider using milder Lewis acids that can promote your desired reaction without extensive acetal cleavage. Examples include Ce(OTf)₃ in wet nitromethane, which can be effective at nearly neutral pH.[6]

    • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water is necessary for hydrolysis.

    • Amine Protection: If the amine is the reactive site and the reaction can be performed under basic or neutral conditions, consider protecting the amine first. This can sometimes alter the molecule's reactivity in a way that avoids the need for acidic catalysts.

Issue 2: My desired reaction is not proceeding, and I suspect the amine is not reactive enough or is participating in side reactions.

  • Question: I am trying to perform an acylation/alkylation on the amine of this compound, but the reaction is sluggish or yields multiple products. What could be the cause?

  • Answer: The primary amine of this compound is a good nucleophile, but its reactivity can be influenced by the reaction conditions and the other reagents present.

    Potential Causes & Solutions:

    • Inadequate Activation of the Electrophile: For amidations with carboxylic acids, ensure you are using an appropriate coupling agent (e.g., EDC, HATU) to activate the carboxylic acid.[7][8] For alkylations, a sufficiently reactive alkyl halide is necessary.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DCM are often suitable for amidations.[8]

    • Base Selection: The presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) is often required to scavenge the acid produced during the reaction, which could otherwise protonate the starting amine, rendering it non-nucleophilic, or hydrolyze the acetal.

    • Protecting Group Strategy: If you are working with a complex molecule with multiple reactive sites, consider a protecting group strategy. Protecting the amine allows for other transformations to be carried out, after which the amine can be deprotected for the desired reaction.

Issue 3: How do I choose the right protecting group for the amine in this compound?

  • Question: I need to protect the amino group to perform a reaction at another site. Given the acid sensitivity of the acetal, what is the best protecting group to use?

  • Answer: The choice of an amine protecting group should be orthogonal to the stability of the acetal. This means you should be able to remove the protecting group under conditions that do not cleave the acetal.

    Orthogonal Protection Strategy:

    • Recommended Protecting Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is an excellent choice. It is stable to acidic conditions that might be required for other reaction steps (though prolonged exposure to strong acid should be avoided) and is readily cleaved by a base, such as piperidine (B6355638) in DMF.[9][10] These basic deprotection conditions will not affect the acetal.

    • Protecting Group to Avoid: The Boc (tert-butyloxycarbonyl) group should be used with caution. It is removed under acidic conditions (e.g., TFA), which will also readily hydrolyze the diethyl acetal.[9][10] Using a Boc group is only feasible if all subsequent steps are performed under strictly basic or neutral conditions.

Data Presentation

Table 1: pH-Dependent Hydrolysis of Acetals

This table summarizes the relative stability of acetals at different pH values, illustrating the dramatic increase in hydrolysis rate under acidic conditions.

pHRelative Hydrolysis RateStability of Diethyl Acetal GroupRecommended Action
> 7.0 Extremely SlowHighIdeal for reactions involving the amine.
6.0 - 7.0 SlowModerateGenerally safe for most reactions. Monitor for minor degradation in prolonged reactions.
5.0 - 6.0 ModerateLowSignificant hydrolysis can occur. Avoid if possible, or use very short reaction times.[4][5]
< 5.0 RapidVery LowHigh risk of complete acetal cleavage. Use of alternative strategies is strongly recommended.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Amidation under Acetal-Safe (Basic) Conditions

This protocol describes a typical amidation reaction using a coupling agent under conditions that preserve the diethyl acetal group.

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (2.0 eq) or diisopropylethylamine (DIEA) (2.0 eq) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the coupling agent, for example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials and the formation of the amide product.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid, if the product is stable), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring Acetal Degradation by ¹H NMR

This protocol outlines how to use ¹H NMR to detect the hydrolysis of the diethyl acetal.

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by neutralizing any acid).

  • Solvent and Internal Standard: Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic triplet of the acetal proton at approximately 4.7 ppm for this compound.

    • Look for the appearance of a new peak in the aldehyde region, typically between 9.5 and 10.0 ppm, which corresponds to the aldehyde proton of 3-aminopropionaldehyde.

    • Quantify the extent of degradation by comparing the integration of the acetal proton signal to the integration of the internal standard. A decrease in the relative integration of the acetal proton over time indicates degradation.[11][12][13]

Visualizations

cluster_0 Degradation Pathway Reactant This compound Product 3-Aminopropionaldehyde Reactant->Product  H₃O⁺ (Acidic Conditions) A Reaction Conditions? B Basic or Neutral A->B Yes C Acidic A->C No G Is amine the reactive site? B->G F Use mild Lewis acids or anhydrous conditions C->F D Proceed with unprotected amine E Consider amine protection (e.g., Fmoc) G->D Yes G->E No cluster_workflow Amidation Workflow start Dissolve Reactants & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_coupling Add Coupling Agent (e.g., EDC) cool->add_coupling react Stir at Room Temperature (12-24h) add_coupling->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify end_node Pure Amide Product purify->end_node

References

Challenges in the scale-up of 1-Amino-3,3-diethoxypropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Amino-3,3-diethoxypropane. The following information is designed to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthesis routes are the Gabriel synthesis starting from 3-chloropropionaldehyde diethyl acetal (B89532) and the catalytic hydrogenation of 3-nitropropanal (B1599391) diethyl acetal.[1][2]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Both primary synthesis routes present exothermic reactions that require careful thermal management to prevent thermal runaway.[3][4][5][6][7] Specifically:

  • Amination reactions , such as the Gabriel synthesis, can be highly exothermic.

  • Catalytic hydrogenation of nitro compounds is also a highly exothermic process. The flammability of hydrogen gas used in the nitro reduction route is another significant safety consideration.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can vary depending on the synthetic route.

  • Gabriel Synthesis: Unreacted starting materials, by-products from side reactions of the haloacetal, and residual phthalimide (B116566) or its derivatives after cleavage.

  • Nitro Reduction: Incomplete reduction can lead to the presence of hydroxylamine (B1172632) intermediates, which can be unstable. Side reactions may also produce azo or azoxy compounds.[8]

Q4: How can the acetal group be affected during synthesis and workup?

A4: The diethoxypropane group is an acetal, which is sensitive to acidic conditions. During workup, especially with aqueous acid, the acetal can hydrolyze back to the corresponding aldehyde.[9][10][11][12][13] Careful control of pH is crucial to prevent this side reaction.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Gabriel Synthesis: Low conversion of 3-chloropropionaldehyde diethyl acetalInactive potassium phthalimide.Ensure the potassium phthalimide is dry and of high purity. Consider preparing it fresh.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC.
Inappropriate solvent.Use a polar apathetic solvent like DMF to facilitate the SN2 reaction.[14]
Nitro Reduction: Incomplete reduction of the nitro groupDeactivated catalyst.Use fresh, high-quality catalyst. Ensure the absence of catalyst poisons like sulfur or phosphorus compounds in the starting materials and solvent.
Insufficient hydrogen pressure.Increase the hydrogen pressure. The optimal pressure will depend on the specific catalyst and substrate.
Poor catalyst dispersion.Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
General: Product loss during workupAcetal hydrolysis during acidic workup.Perform the workup under neutral or basic conditions to protect the acetal group.[12][13]
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Impurity Formation
Symptom Potential Cause Suggested Solution
Gabriel Synthesis: Presence of phthalic acid or phthalhydrazide (B32825) in the final productIncomplete removal after cleavage.Optimize the precipitation and filtration of phthalhydrazide after hydrazine (B178648) treatment. For acidic hydrolysis, ensure complete extraction of phthalic acid.
Nitro Reduction: Presence of colored by-products (azo/azoxy compounds)Incomplete reduction or side reactions.Optimize catalyst loading and hydrogen pressure to ensure complete reduction. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and the formation of azo/azoxy by-products in the hydrogenation of aromatic nitro compounds.[8]
General: Presence of 3-hydroxypropanal (B37111) or its polymers in the final productAcetal hydrolysis.Avoid acidic conditions, especially in the presence of water.[9][10][11][12][13]

Experimental Protocols

Route 1: Gabriel Synthesis from 3-Chloropropionaldehyde Diethyl Acetal

This protocol is adapted from literature procedures and should be optimized for scale.

  • N-Alkylation:

    • In a suitable reactor, suspend potassium phthalimide in a polar aprotic solvent such as DMF.

    • Add 3-chloropropionaldehyde diethyl acetal dropwise to the suspension at a controlled temperature.

    • Heat the reaction mixture and monitor for completion by an appropriate analytical method (e.g., GC, TLC).

    • After completion, cool the mixture and pour it into water to precipitate the N-(3,3-diethoxypropyl)phthalimide.

    • Filter and wash the solid product.

  • Hydrazinolysis (Amine Cleavage):

    • Suspend the N-(3,3-diethoxypropyl)phthalimide in an alcohol solvent (e.g., ethanol).

    • Add hydrazine hydrate (B1144303) and reflux the mixture. A precipitate of phthalhydrazide will form.[1]

    • Cool the reaction mixture and filter to remove the phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude this compound by distillation under reduced pressure.

Route 2: Catalytic Hydrogenation of 3-Nitropropanal Diethyl Acetal

This protocol is a general procedure and requires optimization for specific equipment and scale.

  • Hydrogenation:

    • Charge a pressure reactor with 3-nitropropanal diethyl acetal and a suitable solvent (e.g., methanol, ethanol).

    • Add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Stir the reaction mixture at a controlled temperature. The reaction is exothermic and may require cooling.

    • Monitor the reaction by hydrogen uptake and/or analytical methods (e.g., GC, LC-MS).

    • Once the reaction is complete, depressurize the reactor and purge with an inert gas.

  • Workup and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude this compound by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound (Representative Data)

ParameterGabriel SynthesisCatalytic Hydrogenation of Nitro Compound
Starting Material 3-Chloropropionaldehyde diethyl acetal3-Nitropropanal diethyl acetal
Key Reagents Potassium phthalimide, Hydrazine hydrateH₂, Pd/C catalyst
Typical Yield 60-80%85-98%[2]
Reaction Conditions High temperature (reflux)Elevated pressure, variable temperature
Key Challenges Removal of phthalhydrazide by-product, potential for low yield if starting materials are not pure.[1]Catalyst handling and recovery, management of exotherm, potential for side reactions if not fully reduced.
Safety Considerations Use of corrosive and flammable reagents.Handling of flammable hydrogen gas, pyrophoric catalysts, and management of a highly exothermic reaction.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Route 1: Gabriel Synthesis cluster_1 Route 2: Catalytic Hydrogenation 3-Chloropropionaldehyde\ndiethyl acetal 3-Chloropropionaldehyde diethyl acetal N-Alkylation N-Alkylation 3-Chloropropionaldehyde\ndiethyl acetal->N-Alkylation K-Phthalimide, DMF N-(3,3-Diethoxypropyl)phthalimide N-(3,3-Diethoxypropyl)phthalimide N-Alkylation->N-(3,3-Diethoxypropyl)phthalimide Hydrazinolysis Hydrazinolysis N-(3,3-Diethoxypropyl)phthalimide->Hydrazinolysis Hydrazine Hydrate This compound This compound Hydrazinolysis->this compound 3-Nitropropanal\ndiethyl acetal 3-Nitropropanal diethyl acetal Hydrogenation Hydrogenation 3-Nitropropanal\ndiethyl acetal->Hydrogenation H2, Pd/C Hydrogenation->this compound Troubleshooting_Logic Troubleshooting Low Yield in Scale-up Low_Yield Low Yield Route Synthesis Route? Low_Yield->Route Gabriel Gabriel Synthesis Route->Gabriel Gabriel Nitro_Reduction Nitro Reduction Route->Nitro_Reduction Nitro Reduction Check_Phthalimide Check Purity of K-Phthalimide Gabriel->Check_Phthalimide Check_Catalyst Check Catalyst Activity and Loading Nitro_Reduction->Check_Catalyst Check_Reaction_Conditions_G Optimize Temperature and Time Check_Phthalimide->Check_Reaction_Conditions_G Check_Workup Acetal Hydrolysis during Workup? Check_Reaction_Conditions_G->Check_Workup Check_H2_Pressure Optimize H2 Pressure Check_Catalyst->Check_H2_Pressure Check_H2_Pressure->Check_Workup Yes_Hydrolysis Use Neutral/Basic Workup Check_Workup->Yes_Hydrolysis Yes No_Hydrolysis Investigate Other Losses Check_Workup->No_Hydrolysis No

References

Analytical techniques for monitoring the progress of 1-Amino-3,3-diethoxypropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring the progress of reactions involving 1-Amino-3,3-diethoxypropane.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Thin-Layer Chromatography (TLC)

Question: My TLC plate of a reaction with this compound shows significant streaking of the amine spot. How can I resolve this?

Answer: Streaking of amines on silica (B1680970) gel TLC plates is a common issue due to the basic nature of the amino group interacting strongly with the acidic silica gel. Here are several troubleshooting steps:

  • Neutralize the Stationary Phase: Prepare a mobile phase containing a small amount of a basic modifier. A common choice is to add 0.5-2% triethylamine (B128534) (Et3N) or a few drops of ammonia (B1221849) solution to your eluent system.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with the amine and leading to more defined spots.

  • Reduce Sample Concentration: Overloading the TLC plate can also lead to streaking.[1] Try spotting a more dilute solution of your reaction mixture. You can do this by taking a small aliquot of the reaction and diluting it with an appropriate solvent before spotting.

  • Alternative Staining: For better visualization of primary amines, ninhydrin (B49086) stain is highly effective. After eluting the plate, dip it in a ninhydrin solution and gently heat it. Primary amines will typically show up as purple or pink spots.[2]

Question: My product and starting material (this compound) have very similar Rf values on the TLC plate. How can I improve the separation?

Answer: Poor separation between spots with similar polarities can be addressed by:

  • Adjusting Mobile Phase Polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the mobile phase is not polar enough; in this case, you should increase the proportion of the polar solvent.[3]

  • Trying a Different Solvent System: Experiment with different solvent systems. A common starting point for amines is a mixture of ethyl acetate (B1210297) and hexanes. You could also try dichloromethane (B109758) and methanol.

  • Using a Co-spot: A co-spot, where you spot the starting material and the reaction mixture in the same lane, can help determine if the reaction has gone to completion. If the reaction is complete, you should see a single spot for the product. If the starting material is still present, you will see two distinct or overlapping spots.

High-Performance Liquid Chromatography (HPLC)

Question: I am trying to develop an HPLC method to monitor my reaction, but I am seeing broad or tailing peaks for this compound. What could be the cause?

Answer: Peak tailing for basic compounds like this compound in reverse-phase HPLC is often due to interactions with residual acidic silanol (B1196071) groups on the silica-based column packing.

  • Use a Mobile Phase Additive: Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or 0.1% formic acid (to protonate the amine), to your mobile phase. This can help to saturate the active sites on the stationary phase and improve peak shape.

  • Choose a Suitable Column: Employ a column specifically designed for the analysis of basic compounds, often referred to as "base-deactivated" or having end-capping technology. C18 columns are a common choice, but the specific properties of the packing material are crucial.

  • Adjust pH of the Mobile Phase: Controlling the pH of the mobile phase is critical. For amines, working at a pH where the amine is protonated (e.g., pH 3-4) can often lead to better peak shapes.

Question: How can I quantify the consumption of this compound and the formation of my product using HPLC?

Answer: Quantitative analysis by HPLC requires the creation of a calibration curve.

  • Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations for both this compound and your purified product.

  • Generate a Calibration Curve: Inject each standard solution into the HPLC and record the peak area. Plot a graph of peak area versus concentration for each compound. This will give you a calibration curve.

  • Analyze Reaction Samples: Inject a diluted aliquot of your reaction mixture. By comparing the peak areas of your starting material and product to their respective calibration curves, you can determine their concentrations in the reaction mixture over time.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Question: Can I directly analyze my reaction mixture containing this compound by GC-MS?

Answer: Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the column. While a specification for this compound indicates it can be analyzed by GC (>=96.0%), for reaction monitoring where various components are present, derivatization is often recommended.[4]

  • Derivatization: To improve volatility and reduce polarity, the primary amino group can be derivatized. Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[5][6] The derivatization step converts the polar amine into a less polar, more volatile derivative that is more amenable to GC analysis.

Question: My GC-MS analysis shows multiple peaks for what I believe is a single product. What could be the reason?

Answer: The appearance of multiple peaks for a single compound can be due to several factors:

  • Incomplete Derivatization: If you are using a derivatization procedure, incomplete reaction can result in both the derivatized and underivatized compound being present, leading to multiple peaks.[5] Ensure your derivatization reaction goes to completion by optimizing reaction time and temperature.

  • Formation of Isomers: Your reaction conditions might be leading to the formation of structural isomers or stereoisomers that are being separated by the GC column.

  • On-Column Degradation: The compound might be degrading on the hot GC column. Try lowering the injector and column temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I use ¹H NMR to monitor the progress of a reaction where this compound is consumed?

Answer: ¹H NMR is a powerful tool for real-time reaction monitoring. You can track the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

  • Identify Key Signals: Identify unique and well-resolved peaks for both this compound and your expected product. For this compound, characteristic signals include the triplet for the methine proton of the acetal (B89532) group and the triplets and quartets for the ethyl groups.[7]

  • Use an Internal Standard: To quantify the reaction progress, add a known amount of an inert internal standard to your reaction mixture. The internal standard should have a simple spectrum with peaks that do not overlap with your reactant or product signals. By comparing the integration of the reactant and product peaks to the integration of the internal standard peak, you can determine their relative concentrations.

  • Monitor Signal Changes: Periodically acquire ¹H NMR spectra of the reaction mixture. The decrease in the integral of the starting material's signals and the increase in the integral of the product's signals will indicate the reaction's progress.

Experimental Protocols & Data

TLC Monitoring of Imine Formation
  • Reaction: this compound + Benzaldehyde (B42025) -> N-benzylidene-3,3-diethoxypropan-1-amine

  • TLC Plate: Silica gel 60 F254

  • Mobile Phase: 20% Ethyl Acetate in Hexanes with 1% Triethylamine

  • Visualization:

    • UV light (254 nm) to visualize the benzaldehyde and the imine product.

    • Ninhydrin stain to visualize the this compound (will appear as a colored spot upon heating).

CompoundExpected Rf
This compound~ 0.2
Benzaldehyde~ 0.6
Imine Product~ 0.5
¹H NMR Data for this compound

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound in CDCl₃.[7]

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH(OCH₂CH₃)₂4.53t1H
-OCH₂CH₃3.60q2H
-OCH₂CH₃3.45q2H
-CH₂NH₂2.73t2H
-CH₂CH₂NH₂1.71q2H
-NH₂1.29br s2H
-OCH₂CH₃1.14t6H

Diagrams

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_data Data Interpretation Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC TLC Take Aliquot->TLC HPLC HPLC Take Aliquot->HPLC GCMS GCMS Take Aliquot->GCMS NMR NMR Take Aliquot->NMR Analyze Results Analyze Results TLC->Analyze Results HPLC->Analyze Results GCMS->Analyze Results NMR->Analyze Results Decision Reaction Complete? Analyze Results->Decision Decision->Take Aliquot No Work-up Work-up Decision->Work-up Yes

Caption: General workflow for monitoring a chemical reaction.

TLC_Troubleshooting TLC Problem TLC Problem Streaking Streaking TLC Problem->Streaking Poor Separation Poor Separation TLC Problem->Poor Separation Add Base to Mobile Phase Add Base to Mobile Phase Streaking->Add Base to Mobile Phase Dilute Sample Dilute Sample Streaking->Dilute Sample Change Solvent System Change Solvent System Poor Separation->Change Solvent System Optimize Polarity Optimize Polarity Poor Separation->Optimize Polarity

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Amino-3,3-diethoxypropane and Other Aminoacetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-Amino-3,3-diethoxypropane with other structurally related aminoacetals. Understanding the nuanced differences in their reactivity is crucial for selecting the optimal building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This document outlines the principal modes of their reactions, offers a qualitative comparison based on structural and electronic effects, and provides detailed experimental protocols for quantitative assessment.

Executive Summary

This compound is a versatile bifunctional molecule featuring a primary amine and a diethyl acetal (B89532).[1] This structure renders it a valuable synthetic equivalent of β-aminoacetaldehyde, widely employed in cyclization reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[2][3] Its reactivity is influenced by both the nucleophilicity of the amine and the stability of the acetal group. This guide compares its reactivity profile with that of other common aminoacetals, including those with different alkoxy groups (e.g., 2-aminoacetaldehyde (B1595654) dimethyl acetal) and N-substituted analogues (e.g., N-alkyl/aryl aminoacetals). While direct comparative kinetic data is sparse in the literature, this guide establishes a framework for understanding their relative reactivity based on established principles of organic chemistry and provides methodologies for empirical validation.

Data Presentation: A Comparative Overview of Aminoacetal Reactivity

Due to the limited availability of direct comparative quantitative data, the following table summarizes the key structural features of selected aminoacetals and the anticipated impact on their reactivity based on well-understood electronic and steric effects. This serves as a predictive framework for researchers designing synthetic routes.

FeatureThis compound2-Aminoacetaldehyde Dimethyl AcetalN-Alkyl-3,3-diethoxypropan-1-amineN-Aryl-3,3-diethoxypropan-1-amine
Structure NH₂CH₂CH₂CH(OEt)₂NH₂CH₂CH(OMe)₂R-NHCH₂CH₂CH(OEt)₂Ar-NHCH₂CH₂CH(OEt)₂
Primary Reactive Nature Nucleophilic amine, latent electrophile (aldehyde)Nucleophilic amine, latent electrophile (aldehyde)More nucleophilic amine (typically), latent electrophileLess nucleophilic amine, latent electrophile
Acetal Stability (Predicted) Less stable to hydrolysis than dimethyl acetalMore stable to hydrolysis than diethyl acetalSimilar to this compoundSimilar to this compound
Amine Nucleophilicity (Predicted) Baseline primary amineSimilar to this compoundIncreased due to electron-donating alkyl groupDecreased due to electron-withdrawing aryl group
Steric Hindrance at Amine LowLowModerateModerate to High
Key Applications Pictet-Spengler reactions, amidation, alkylation[1]Synthesis of bioactive molecules, including pharmaceuticals[4]Building blocks for more complex substituted aminesSynthesis of N-aryl heterocyclic compounds

Theoretical Comparison of Reactivity

The reactivity of aminoacetals is primarily governed by two key factors: the nucleophilicity of the amino group and the susceptibility of the acetal to hydrolysis.

Acetal Hydrolysis

The acid-catalyzed hydrolysis of acetals proceeds through a protonated intermediate, leading to the formation of a carbocation stabilized by the adjacent oxygen atom. The stability of this intermediate is a key determinant of the hydrolysis rate.

  • Steric Effects : The ethoxy groups in this compound are bulkier than the methoxy (B1213986) groups in 2-aminoacetaldehyde dimethyl acetal. This increased steric hindrance can influence the rate of both formation and hydrolysis of the acetal, though the electronic effects of the alkyl groups are often more dominant in hydrolysis kinetics.

  • Electronic Effects : Alkyl groups are weakly electron-donating. Consequently, the diethyl acetal is generally less stable and more prone to hydrolysis under acidic conditions compared to the dimethyl acetal.[5]

Amine Nucleophilicity

The nucleophilicity of the amino group dictates its reactivity in reactions such as alkylation, acylation, and the initial condensation step of the Pictet-Spengler reaction.

  • N-Alkylation : The introduction of an alkyl group on the nitrogen atom (N-alkyl-3,3-diethoxypropan-1-amine) generally increases the electron density on the nitrogen due to the inductive effect of the alkyl group, thereby enhancing its nucleophilicity compared to the primary amine of this compound.[6]

  • N-Arylation : Conversely, an aryl substituent (N-aryl-3,3-diethoxypropan-1-amine) typically decreases the nucleophilicity of the amine. This is due to the delocalization of the nitrogen lone pair into the aromatic ring, making the electrons less available for donation to an electrophile.[7]

Experimental Protocols

To facilitate a direct and quantitative comparison of reactivity, the following detailed experimental protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Aminoacetal Hydrolysis via ¹H NMR Spectroscopy

This protocol outlines a method to compare the rates of acid-catalyzed hydrolysis of different aminoacetals.

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound, 2-aminoacetaldehyde dimethyl acetal, and N-substituted aminoacetals.

Materials:

  • Aminoacetal of interest (e.g., this compound)

  • Deuterated water (D₂O)

  • Deuterated acetic acid (CD₃COOD) or other suitable acid catalyst

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the aminoacetal (e.g., 0.1 M) in D₂O.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks (e.g., the acetal methine proton and the ethoxy/methoxy group protons).

  • Reaction Initiation: To initiate the hydrolysis, add a known amount of the acid catalyst (e.g., to achieve a final concentration of 0.05 M CD₃COOD) to the NMR tube at a constant temperature.

  • Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[2][8][9] The disappearance of the acetal peaks and the appearance of the corresponding aldehyde and alcohol peaks should be monitored.

  • Data Analysis: Integrate the characteristic peaks of the starting material and the product at each time point. Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

  • Comparison: Repeat the experiment under identical conditions for each aminoacetal to be compared.

Protocol 2: Comparative Yield and Rate of Pictet-Spengler Reaction

This protocol provides a standardized method for comparing the performance of different aminoacetals in the Pictet-Spengler reaction.

Objective: To compare the reaction yield and rate of formation of the tetrahydro-β-carboline product using different aminoacetals.

Materials:

  • Tryptamine (B22526)

  • Aminoacetal of interest (e.g., this compound)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Internal standard (for kinetic analysis by GC-MS or HPLC)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) and the internal standard in the anhydrous solvent.

  • Reaction Initiation: Add the aminoacetal (1.1 eq) to the solution, followed by the acid catalyst (e.g., 1.0 eq of TFA).

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., room temperature or reflux). At regular time intervals, withdraw aliquots, quench with saturated sodium bicarbonate solution, extract with an organic solvent, and analyze by GC-MS or HPLC to monitor the consumption of starting materials and the formation of the product.

  • Workup (for yield determination): After a set reaction time (e.g., 24 hours), quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Yield Calculation: Purify the crude product by silica gel column chromatography. Determine the mass of the pure product and calculate the percentage yield.

  • Comparison: Perform the reaction under identical conditions for each aminoacetal to allow for a direct comparison of yields and reaction rates.

Mandatory Visualizations

Hydrolysis_Mechanism Acetal Aminoacetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Carbocation Oxocarbenium Ion Intermediate ProtonatedAcetal->Carbocation - R'OH Carbocation->ProtonatedAcetal + R'OH Hemiaminal Hemiaminal Carbocation->Hemiaminal + H₂O Hemiaminal->Carbocation - H₂O Aldehyde Aldehyde + Alcohol Hemiaminal->Aldehyde - H⁺ Pictet_Spengler_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Dissolve Tryptamine and Aminoacetal in Anhydrous Solvent AddCatalyst Add Acid Catalyst (e.g., TFA) Reactants->AddCatalyst Stir Stir at Constant Temperature AddCatalyst->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Yield Determine Yield Purify->Yield Characterize Characterize Product (NMR, MS) Yield->Characterize

References

A Comparative Guide to the Synthesis of 2-Aminopyrimidines: 1-Amino-3,3-diethoxypropane vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. 2-Aminopyrimidines are a vital class of compounds, forming the core of numerous therapeutic agents.[1] This guide provides an objective comparison of synthetic routes to 2-aminopyrimidines, focusing on the advantages of using 1-Amino-3,3-diethoxypropane over other common synthetic precursors.

Introduction to this compound

This compound is a versatile bifunctional molecule featuring both a primary amine and a diethyl acetal (B89532).[2] This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to participate in cyclization reactions, while the amine group provides a key nucleophilic center.

Alternative Synthetic Routes

A common alternative for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) source. One such precursor is 1,1,3,3-tetraethoxypropane (B54473), which can be hydrolyzed in situ to generate malondialdehyde for reaction with guanidine.[3] Another approach involves the reaction of chalcones with guanidine hydrochloride.[4]

This guide will focus on the comparison between the synthetic route utilizing this compound and the route employing 1,1,3,3-tetraethoxypropane for the synthesis of a model 2-aminopyrimidine.

Data Presentation: A Comparative Overview

The following table summarizes the key comparative metrics for the synthesis of 2-aminopyrimidines using this compound versus 1,1,3,3-tetraethoxypropane. The data is compiled from typical laboratory results and literature precedents.

FeatureRoute A: this compoundRoute B: 1,1,3,3-Tetraethoxypropane
Starting Materials This compound, Guanidine Hydrochloride1,1,3,3-Tetraethoxypropane, Guanidine Hydrochloride
Typical Yield (%) 80-90%65-75%
Reaction Time (h) 3-56-10
Reaction Temperature (°C) 80-100100-120 (Reflux)
Key Advantage Higher reactivity of the amine functionality can lead to faster reaction times and higher yields under milder conditions.Readily available and stable precursor.
Key Disadvantage More specialized reagent.In situ hydrolysis of the acetal can be sluggish and may require harsher conditions, potentially leading to side products.
Catalyst/Base Sodium EthoxideSodium Ethoxide
Solvent Ethanol (B145695)Ethanol

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-aminopyrimidine.

Protocol A: Synthesis of 2-Aminopyrimidine using this compound

  • Materials: this compound (14.7 g, 0.1 mol), Guanidine Hydrochloride (9.5 g, 0.1 mol), Sodium Ethoxide (6.8 g, 0.1 mol), Anhydrous Ethanol (150 mL).

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride.

    • Stir the mixture for 30 minutes at room temperature to form guanidine free base.

    • To this mixture, add this compound dropwise over 15 minutes.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • The crude product is purified by recrystallization from an appropriate solvent system to yield 2-aminopyrimidine.

Protocol B: Synthesis of 2-Aminopyrimidine using 1,1,3,3-Tetraethoxypropane

  • Materials: 1,1,3,3-Tetraethoxypropane (22.0 g, 0.1 mol), Guanidine Hydrochloride (9.5 g, 0.1 mol), Sodium Ethoxide (6.8 g, 0.1 mol), Anhydrous Ethanol (200 mL), Hydrochloric Acid (for in situ hydrolysis).

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 30 minutes.

    • In a separate flask, dissolve 1,1,3,3-tetraethoxypropane in ethanol and add a catalytic amount of hydrochloric acid to initiate hydrolysis to malondialdehyde tetraethyl acetal.

    • Add the guanidine solution to the 1,1,3,3-tetraethoxypropane solution.

    • Heat the reaction mixture to a higher reflux temperature (approx. 100-110 °C) for 8 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and neutralize it.

    • The solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by column chromatography or recrystallization.

Mandatory Visualization

G cluster_route_A Route A: this compound cluster_route_B Route B: 1,1,3,3-Tetraethoxypropane A1 This compound P1 Cyclization/ Condensation A1->P1 A2 Guanidine A2->P1 F1 2-Aminopyrimidine P1->F1 Dehydration B1 1,1,3,3-Tetraethoxypropane H1 In situ Hydrolysis (Malondialdehyde) B1->H1 Acid Catalyst B2 Guanidine P2 Condensation B2->P2 H1->P2 F2 2-Aminopyrimidine P2->F2 Dehydration & Cyclization

Caption: Comparative synthetic pathways to 2-aminopyrimidine.

G A Reactant Preparation B Reaction Setup (Inert Atmosphere) A->B Mixing C Heating & Reflux (TLC Monitoring) B->C Heating D Work-up (Neutralization, Solvent Removal) C->D Reaction Completion E Purification (Recrystallization/ Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Pure Product

Caption: General experimental workflow for pyrimidine (B1678525) synthesis.

References

Spectral Analysis of Compounds Derived from 1-Amino-3,3-diethoxypropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Amino-3,3-diethoxypropane is a versatile bifunctional molecule offering a primary amine and a protected aldehyde in the form of a diethyl acetal (B89532). This unique combination makes it a valuable starting material for the synthesis of a diverse range of compounds, including N-substituted amides, and nitrogen-containing heterocycles such as pyrroles and pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides a comparative analysis of the spectral data (NMR and FT-IR) for representative compounds synthesized from this compound and compares them with compounds prepared through alternative synthetic routes. Detailed experimental protocols and workflows are presented to support the experimental data.

I. Synthesis and Spectral Analysis of N-(3,3-diethoxypropyl)benzamide

The primary amine of this compound readily undergoes acylation reactions. Here, we detail the synthesis and spectral characterization of N-(3,3-diethoxypropyl)benzamide, a representative N-substituted amide.

Experimental Protocol: Synthesis of N-(3,3-diethoxypropyl)benzamide

To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, benzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-(3,3-diethoxypropyl)benzamide as a colorless oil.

Data Presentation: Spectral Data Comparison
CompoundSynthesis Route¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
N-(3,3-diethoxypropyl)benzamide From this compound and Benzoyl Chloride7.78 (d, 2H), 7.49-7.40 (m, 3H), 6.75 (br t, 1H, NH), 4.60 (t, 1H), 3.65 (q, 2H), 3.50 (q, 2H), 3.45 (q, 2H), 1.95 (q, 2H), 1.22 (t, 6H)167.5 (C=O), 134.5 (Ar-C), 131.3 (Ar-CH), 128.5 (Ar-CH), 126.9 (Ar-CH), 101.8 (CH(OEt)₂), 62.0 (OCH₂CH₃), 37.5 (NCH₂), 34.0 (CH₂), 15.3 (CH₃)3300 (N-H), 3060 (Ar C-H), 2975, 2870 (Aliphatic C-H), 1640 (C=O, Amide I), 1540 (N-H bend, Amide II)
N-benzylbenzamide (Alternative) From Benzylamine and Benzoyl Chloride7.82 (d, 2H), 7.53-7.28 (m, 8H), 6.51 (br t, 1H, NH), 4.67 (d, 2H)167.3 (C=O), 138.2 (Ar-C), 134.4 (Ar-C), 131.6 (Ar-CH), 128.7 (Ar-CH), 128.6 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 44.2 (NCH₂)3300 (N-H), 3060 (Ar C-H), 2930 (Aliphatic C-H), 1640 (C=O, Amide I), 1540 (N-H bend, Amide II)

Key Spectral Features: The NMR and FT-IR spectra of N-(3,3-diethoxypropyl)benzamide clearly show the characteristic signals for the benzamide (B126) group, which are comparable to the alternative compound, N-benzylbenzamide. The distinguishing features in the spectrum of the target compound are the signals corresponding to the diethoxypropyl moiety, specifically the triplet at δ 4.60 ppm for the acetal proton and the signals for the ethoxy groups in both ¹H and ¹³C NMR.

II. Synthesis and Spectral Analysis of a Substituted Pyrrole (B145914)

The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine. Here, we outline the synthesis of 2,5-dimethyl-1-(3,3-diethoxypropyl)-1H-pyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-(3,3-diethoxypropyl)-1H-pyrrole

A mixture of this compound (1.0 eq) and hexane-2,5-dione (1.0 eq) in ethanol (B145695) is refluxed for 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyrrole as a pale yellow oil.

Data Presentation: Spectral Data Comparison
CompoundSynthesis Route¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
2,5-dimethyl-1-(3,3-diethoxypropyl)-1H-pyrrole Paal-Knorr from this compound5.85 (s, 2H), 4.55 (t, 1H), 3.85 (t, 2H), 3.60 (q, 2H), 3.45 (q, 2H), 2.25 (s, 6H), 1.90 (q, 2H), 1.18 (t, 6H)128.0 (C-2, C-5), 105.5 (C-3, C-4), 102.0 (CH(OEt)₂), 61.8 (OCH₂CH₃), 43.5 (NCH₂), 35.0 (CH₂), 15.3 (CH₃), 13.0 (Pyrrole-CH₃)3100 (Pyrrole C-H), 2975, 2870 (Aliphatic C-H), 1500 (C=C stretch)
2,5-dimethyl-1-phenyl-1H-pyrrole (Alternative) Paal-Knorr from Aniline7.45-7.20 (m, 5H), 5.90 (s, 2H), 2.05 (s, 6H)139.5 (Ar-C), 129.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 128.5 (C-2, C-5), 106.0 (C-3, C-4), 13.0 (Pyrrole-CH₃)3100 (Pyrrole C-H), 3050 (Ar C-H), 2920 (Aliphatic C-H), 1500 (C=C stretch)

Key Spectral Features: The formation of the pyrrole ring is confirmed by the characteristic singlet at δ 5.85 ppm in the ¹H NMR spectrum. The N-substituent is clearly identified by the signals of the diethoxypropyl group, which are absent in the spectrum of the alternative compound, 2,5-dimethyl-1-phenyl-1H-pyrrole.

III. Synthesis and Spectral Analysis of a Substituted Pyridine (B92270)

The Hantzsch pyridine synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines. This section describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1-(3,3-diethoxypropyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Experimental Protocol: Hantzsch Dihydropyridine (B1217469) Synthesis

A mixture of benzaldehyde (B42025) (1.0 eq), ethyl acetoacetate (B1235776) (2.0 eq), and this compound (1.1 eq) in ethanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from ethanol to give the dihydropyridine derivative.

Data Presentation: Spectral Data Comparison
CompoundSynthesis Route¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
Diethyl 2,6-dimethyl-4-phenyl-1-(3,3-diethoxypropyl)-1,4-dihydropyridine-3,5-dicarboxylate Hantzsch Synthesis from this compound7.30-7.10 (m, 5H), 5.50 (s, 1H, NH), 4.95 (s, 1H), 4.50 (t, 1H), 4.10 (q, 4H), 3.70-3.40 (m, 6H), 2.30 (s, 6H), 1.90 (q, 2H), 1.20 (t, 6H), 1.15 (t, 6H)167.5 (C=O), 147.0 (Ar-C), 144.0 (C-2, C-6), 128.2 (Ar-CH), 126.5 (Ar-CH), 103.5 (C-3, C-5), 102.2 (CH(OEt)₂), 61.5 (OCH₂CH₃), 59.8 (OCH₂CH₃), 45.0 (NCH₂), 39.5 (C-4), 34.5 (CH₂), 19.5 (CH₃), 15.3 (CH₃), 14.3 (CH₃)3340 (N-H), 3060 (Ar C-H), 2975, 2870 (Aliphatic C-H), 1690, 1650 (C=O)
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Alternative) Hantzsch Synthesis from Ammonia7.30-7.10 (m, 5H), 5.50 (s, 1H, NH), 4.95 (s, 1H), 4.10 (q, 4H), 2.30 (s, 6H), 1.20 (t, 6H)167.5 (C=O), 147.0 (Ar-C), 144.0 (C-2, C-6), 128.2 (Ar-CH), 126.5 (Ar-CH), 103.5 (C-3, C-5), 59.8 (OCH₂CH₃), 39.5 (C-4), 19.5 (CH₃), 14.3 (CH₃)3340 (N-H), 3060 (Ar C-H), 2980 (Aliphatic C-H), 1690, 1650 (C=O)

Key Spectral Features: The dihydropyridine core is identified by the characteristic signals for the C4-proton (singlet around δ 4.95 ppm) and the NH proton (singlet around δ 5.50 ppm). The presence of the N-(3,3-diethoxypropyl) substituent is confirmed by its unique set of signals in the NMR spectra, which are absent in the product from the classical Hantzsch synthesis using ammonia.

IV. Mandatory Visualizations

Reaction Pathway Diagrams

Synthesis_Pathways cluster_amide N-(3,3-diethoxypropyl)benzamide Synthesis cluster_pyrrole Paal-Knorr Pyrrole Synthesis cluster_pyridine Hantzsch Pyridine Synthesis start_amide This compound reagent_amide Benzoyl Chloride, Et3N, DCM start_amide->reagent_amide product_amide N-(3,3-diethoxypropyl)benzamide reagent_amide->product_amide start_pyrrole This compound reagent_pyrrole Hexane-2,5-dione, EtOH, Reflux start_pyrrole->reagent_pyrrole product_pyrrole 2,5-dimethyl-1-(3,3-diethoxypropyl)-1H-pyrrole reagent_pyrrole->product_pyrrole start_pyridine This compound reagents_pyridine Benzaldehyde, Ethyl Acetoacetate, EtOH, Reflux start_pyridine->reagents_pyridine product_pyridine Diethyl 2,6-dimethyl-4-phenyl-1-(3,3-diethoxypropyl)-1,4-dihydropyridine-3,5-dicarboxylate reagents_pyridine->product_pyridine

Caption: Synthetic pathways from this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Reactants Mixing reaction Reaction under Specific Conditions start->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir data_analysis Data Interpretation and Comparison nmr->data_analysis ftir->data_analysis

Caption: General experimental workflow for synthesis and analysis.

Purity Under the Magnifying Glass: A Comparative Guide to HPLC and Alternative Methods for the Assessment of 1-Amino-3,3-diethoxypropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to clinic. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of a representative 1-Amino-3,3-diethoxypropane derivative, N-benzyl-3,3-diethoxypropan-1-amine. The comparison is supported by detailed experimental protocols and hypothetical data to aid in the selection of the most appropriate analytical strategy.

The versatile chemical scaffold of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Its derivatives are integral to the development of novel therapeutics and diagnostics. The purity of these derivatives directly impacts their efficacy, safety, and reproducibility in downstream applications. While HPLC is a widely adopted method for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and present viable alternatives.

The Synthetic Pathway and Potential Impurities

The target molecule for this comparative analysis, N-benzyl-3,3-diethoxypropan-1-amine, is synthesized via the reductive amination of this compound with benzaldehyde (B42025), followed by reduction of the intermediate imine.

This synthetic route can potentially introduce several impurities that need to be identified and quantified to ensure the final product's quality. These include:

  • Unreacted Starting Materials: Residual this compound and benzaldehyde.

  • Intermediate Species: The transiently formed N-(phenylmethylidene)-3,3-diethoxypropan-1-amine (imine).

  • Over-alkylation By-product: N,N-dibenzyl-3,3-diethoxypropan-1-amine, arising from the reaction of the product with another molecule of benzaldehyde and subsequent reduction.

Comparative Analysis of Purity Assessment Techniques

The purity of the synthesized N-benzyl-3,3-diethoxypropan-1-amine was hypothetically assessed using three distinct analytical methods: HPLC-UV, GC-MS, and qNMR. The results are summarized in the table below.

ParameterHPLC-UVGC-MSqNMR
Purity (%) 98.598.398.6
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample ~20 minutes~30 minutes~15 minutes
Sample Preparation Complexity Moderate (dissolution, filtration)High (derivatization may be needed)Low (dissolution in deuterated solvent)
Quantitative Accuracy HighHigh (with appropriate calibration)Very High (primary ratio method)
Impurity Identification Limited (based on retention time)High (mass fragmentation pattern)High (structural information)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

HPLC-UV Method

This protocol outlines a reversed-phase HPLC method for the quantification of N-benzyl-3,3-diethoxypropan-1-amine and its potential impurities.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized product is accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

GC-MS Method

This method is suitable for the analysis of volatile and thermally stable compounds. For some amine derivatives, derivatization might be necessary to improve volatility and chromatographic performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to ensure separation of all components.

  • Injection: Split injection of the sample solution.

  • MS Detection: Full scan mode to identify impurities and selected ion monitoring (SIM) for quantification.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane. If needed, a derivatizing agent is added to enhance volatility.

  • Quantification: Purity is calculated based on the relative peak area of the target compound compared to the total ion chromatogram.

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with a known amount of an internal standard (e.g., maleic acid in DMSO-d6).

  • Sample Preparation: An accurately weighed amount of the synthesized product and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizing the Workflow

The following diagram illustrates the experimental workflow from the synthesis of the this compound derivative to its purity assessment using the compared analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Data Evaluation cluster_comparison Method Comparison start Starting Materials (this compound, Benzaldehyde) reaction Reductive Amination start->reaction product Crude N-benzyl-3,3-diethoxypropan-1-amine reaction->product hplc HPLC-UV Analysis product->hplc gcms GC-MS Analysis product->gcms qnmr qNMR Analysis product->qnmr hplc_res Purity (%) & Impurity Profile hplc->hplc_res gcms_res Purity (%), Impurity Identification gcms->gcms_res qnmr_res Absolute Purity (%) qnmr->qnmr_res comparison Select Optimal Method hplc_res->comparison gcms_res->comparison qnmr_res->comparison

Workflow for Synthesis and Purity Assessment.

Conclusion: Selecting the Right Tool for the Job

The choice of the most suitable analytical technique for purity assessment of synthesized this compound derivatives depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is well-suited for routine quality control, offering good accuracy and precision. However, its ability to definitively identify unknown impurities is limited.

  • GC-MS provides excellent separation efficiency and definitive identification of volatile impurities through mass spectral data. The potential need for derivatization can add complexity to the sample preparation process.

  • qNMR stands out as a primary method for determining absolute purity without the need for specific reference standards of the impurities. It provides a high degree of accuracy and structural information about the impurities present.

For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often the most powerful approach. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Amino-3,3-diethoxypropane is a versatile C3 building block in organic synthesis, prized for its dual functionality as a primary amine and a protected aldehyde. Its primary application in heterocycle synthesis lies in its in situ or explicit hydrolysis to 3-aminopropionaldehyde, which can then participate in cyclization reactions to form valuable scaffolds such as quinolines and pyridines. However, a multitude of alternative synthetic strategies exist that offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic route for their specific targets.

I. Synthesis of Substituted Quinolines

This compound can be utilized in the Doebner-von Miller reaction, a variation of the Skraup synthesis, to produce quinolines. The reaction involves the in situ formation of an α,β-unsaturated aldehyde from the protected 3-aminopropionaldehyde, which then reacts with an aniline (B41778). While effective, this method can be limited by the harsh conditions and potential for side reactions. Here, we compare the Doebner-von Miller approach with prominent alternatives for the synthesis of a representative target, 2-methylquinoline.

Data Presentation: Comparison of Quinoline (B57606) Synthesis Methods
Synthesis MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)
Doebner-von Miller Aniline, this compound (hydrolyzed in situ)Strong Acid (e.g., HCl, H₂SO₄), Heat4-6 hoursModerate
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene)Concentrated H₂SO₄, Heat3-4 hours84-91[1]
Friedländer Synthesis 2-Aminobenzaldehyde (B1207257), Acetone (B3395972)Base (e.g., NaOH) or Acid (e.g., p-TsOH)3 hours (catalyst-free in water at 70°C)up to 97[2]
Combes Synthesis Aniline, Pentane-2,4-dioneConcentrated H₂SO₄, Heat30 minutesGood[3]
Experimental Protocols

Doebner-von Miller Synthesis of 2-Methylquinoline [4]

  • Materials: Aniline, this compound, 6 M Hydrochloric Acid, Toluene (B28343), Sodium Hydroxide (B78521).

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve this compound (1.2 eq) in toluene.

    • Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue to reflux for an additional 4-6 hours.

    • Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Friedländer Synthesis of 2-Methylquinoline [5]

  • Materials: 2-Aminobenzaldehyde, Acetone, 10% Aqueous Sodium Hydroxide Solution, Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (0.1 mol) in a minimal amount of ethanol.

    • Add an excess of acetone (0.5 mol).

    • Add 10% aqueous sodium hydroxide solution dropwise with stirring until the mixture becomes cloudy.

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture, which should cause the product to crystallize.

    • Collect the crystals by filtration and wash with a small amount of cold 50% aqueous acetone.

    • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Logical Relationships in Quinoline Synthesis

The choice of synthetic route for quinolines is often dictated by the desired substitution pattern and the availability of starting materials. The following diagram illustrates the different bond disconnections and key intermediates for the compared methods.

G cluster_0 Doebner-von Miller / Skraup cluster_1 Friedländer cluster_2 Combes Aniline Aniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct + Acrolein derivative Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation o_Aminoaryl_ketone o_Aminoaryl_ketone Aldol_Adduct Aldol_Adduct o_Aminoaryl_ketone->Aldol_Adduct + Enolate Aldol_Adduct->Quinoline Cyclodehydration Aniline_Combes Aniline Schiff_Base Schiff_Base Aniline_Combes->Schiff_Base + beta-Diketone Quinoline_Combes Quinoline Schiff_Base->Quinoline_Combes Acid-catalyzed cyclization

Caption: Divergent synthetic pathways to the quinoline core.

II. Synthesis of Substituted Pyridines

Similar to quinoline synthesis, this compound can serve as a precursor in certain pyridine (B92270) syntheses. However, more common and versatile methods, such as the Bohlmann-Rahtz and Hantzsch syntheses, offer powerful alternatives for constructing highly substituted pyridine rings from different building blocks.

Data Presentation: Comparison of Pyridine Synthesis Methods
Synthesis MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneHeat or Acid Catalyst (e.g., Acetic Acid)24 hours (at 50°C with acid)65-95[6]
Hantzsch Pyridine Synthesis Aldehyde, 2x β-Ketoester, Ammonia sourceHeat, followed by oxidationVariable (often several hours)>90 (with optimization)[7]
Chichibabin Pyridine Synthesis Aldehydes, Ketones, AmmoniaHigh Temperature (400-450°C), Catalyst (Alumina/Silica)Gas phase flow~30[8]
Experimental Protocols

Bohlmann-Rahtz Pyridine Synthesis

  • Materials: 3-Aminocrotononitrile (B73559), 1-Phenyl-2-propyn-1-one, Glacial Acetic Acid, Toluene.

  • Procedure:

    • Dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).

    • Heat the solution at 50°C for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel.

Hantzsch Pyridine Synthesis [9]

  • Materials: Benzaldehyde (B42025), Ethyl acetoacetate (B1235776), Ammonium (B1175870) acetate (B1210297), p-Toluenesulfonic acid (p-TSA), Sodium dodecyl sulfate (SDS).

  • Procedure:

    • In a round-bottom flask, prepare a 0.1M aqueous solution of SDS.

    • To this solution, add benzaldehyde (1 eq), ethyl acetoacetate (2 eq), ammonium acetate (1.5 eq), and a catalytic amount of p-TSA.

    • Irradiate the mixture with ultrasound at room temperature until the reaction is complete (monitored by TLC).

    • The intermediate 1,4-dihydropyridine (B1200194) often precipitates and can be collected by filtration.

    • The isolated dihydropyridine (B1217469) is then oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the Bohlmann-Rahtz and Hantzsch pyridine syntheses, highlighting the key stages of each process.

G cluster_0 Bohlmann-Rahtz Synthesis Workflow BR_Start Enamine + Ethynylketone Michael_Addition Michael Addition BR_Start->Michael_Addition Acid or Heat Aminodiene Aminodiene Michael_Addition->Aminodiene Cyclodehydration Cyclodehydration Aminodiene->Cyclodehydration Heat Pyridine_BR Pyridine_BR Cyclodehydration->Pyridine_BR Pyridine

Caption: Workflow of the Bohlmann-Rahtz pyridine synthesis.

G cluster_1 Hantzsch Synthesis Workflow H_Start Aldehyde + 2x beta-Ketoester + Ammonia Condensation Condensation H_Start->Condensation Heat Dihydropyridine Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine_H Pyridine_H Oxidation->Pyridine_H Pyridine

References

A comparative study of different synthetic pathways to 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1-Amino-3,3-diethoxypropane, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail the experimental protocols, present comparative data, and offer insights into the advantages and disadvantages of each pathway to assist researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic Pathway Starting Material Key Reagents Reaction Time Temperature Yield (%)
Route 1: Hydrogenation of an Acyl Amine N-(3,3-diethoxypropyl)acetamide10% Palladium on Carbon, Hydrogen12 hoursRoom Temperature98%
Route 2: Reduction of a Nitro Compound 3-Nitropropanal diethyl acetal (B89532)Raney Nickel, Hydrogen4 hours50°C~90% (estimated)
Route 3: Gabriel Synthesis 3-Bromo-1,1-diethoxypropane (B13839383)Potassium Phthalimide (B116566), Hydrazine (B178648) Hydrate (B1144303)>12 hours (two steps)Reflux~70-85% (estimated for analogous reactions)
Route 4: Reductive Amination 3,3-Diethoxypropanal (B3055259)Ammonia (B1221849), Sodium Borohydride (B1222165)Several hoursRoom TemperatureModerate to Good (yield not specified)

Visualizing the Synthetic Approaches

The logical relationship between the different synthetic strategies, all converging on the target molecule, is illustrated in the following diagram.

G Synthetic Pathways to this compound cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule N-(3,3-diethoxypropyl)acetamide N-(3,3-diethoxypropyl)acetamide Hydrogenation Hydrogenation N-(3,3-diethoxypropyl)acetamide->Hydrogenation 3-Nitropropanal diethyl acetal 3-Nitropropanal diethyl acetal Reduction Reduction 3-Nitropropanal diethyl acetal->Reduction 3-Bromo-1,1-diethoxypropane 3-Bromo-1,1-diethoxypropane Gabriel Synthesis Gabriel Synthesis 3-Bromo-1,1-diethoxypropane->Gabriel Synthesis 3,3-Diethoxypropanal 3,3-Diethoxypropanal Reductive Amination Reductive Amination 3,3-Diethoxypropanal->Reductive Amination This compound This compound Hydrogenation->this compound Reduction->this compound Gabriel Synthesis->this compound Reductive Amination->this compound

Caption: A diagram illustrating the convergence of four distinct synthetic pathways to produce this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways discussed.

Route 1: Hydrogenation of N-(3,3-diethoxypropyl)acetamide

This high-yield method involves the catalytic hydrogenation of an N-acetylated precursor.

Experimental Protocol:

  • To a solution of N-(3,3-diethoxypropyl)acetamide (17.7 g, 0.1 mol) in methanol (B129727) (20 mL), add 10% Palladium on Carbon catalyst (15 mg).

  • Stir the reaction mixture for 12 hours at room temperature under a hydrogen atmosphere of 10 atmospheres.

  • Upon completion of the reaction, filter the mixture through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a colorless oil (14.4 g, 98% yield).[1]

Route 2: Reduction of 3-Nitropropanal diethyl acetal

Experimental Protocol (General):

  • In a high-pressure reactor, dissolve 3-Nitropropanal diethyl acetal in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of Raney Nickel (as a slurry in the solvent).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to a pressure of approximately 3.0 MPa.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50°C) and monitor the reaction progress.

  • After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Route 3: Gabriel Synthesis from 3-Bromo-1,1-diethoxypropane

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.[2][3] A specific protocol for this compound is not detailed in the searched literature, but a general two-step procedure is as follows.

Experimental Protocol (General):

  • Step 1: N-Alkylation of Potassium Phthalimide

    • Suspend potassium phthalimide in a suitable solvent like dimethylformamide (DMF).

    • Add 3-bromo-1,1-diethoxypropane to the suspension.

    • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it into water to precipitate the N-(3,3-diethoxypropyl)phthalimide.

    • Filter, wash with water, and dry the solid product.

  • Step 2: Hydrazinolysis

    • Dissolve the N-(3,3-diethoxypropyl)phthalimide from the previous step in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux for a few hours, during which a precipitate of phthalhydrazide (B32825) will form.

    • Cool the reaction mixture and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure and purify the residue by distillation to obtain this compound.

Route 4: Reductive Amination of 3,3-Diethoxypropanal

Reductive amination provides a direct route from an aldehyde to an amine. While a specific protocol for this substrate is not available, a general procedure using sodium borohydride is presented.

Experimental Protocol (General):

  • Dissolve 3,3-diethoxypropanal in a suitable solvent like methanol.

  • Add a solution of ammonia in methanol to the aldehyde solution.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by distillation.

Conclusion

The choice of the optimal synthetic pathway for this compound depends on several factors, including the desired scale, available starting materials, and equipment. The hydrogenation of N-(3,3-diethoxypropyl)acetamide offers an exceptionally high yield and straightforward procedure, making it an attractive option for large-scale synthesis. The reduction of the corresponding nitro compound is also a promising high-yield route, though it requires handling of a potentially energetic starting material and a hydrogenation catalyst. The Gabriel synthesis is a reliable, albeit multi-step, method that is particularly useful for avoiding the over-alkylation issues sometimes encountered in direct amination reactions. Finally, reductive amination presents a more direct approach from the corresponding aldehyde, though yields can be variable and may require careful optimization of reaction conditions. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific application.

References

Validating the Structure of Novel Compounds: A Comparative Guide for Derivatives of 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure and performance of novel compounds derived from the versatile building block, 1-Amino-3,3-diethoxypropane. This key intermediate, featuring both a primary amine and a protected aldehyde functionality in the form of a diethyl acetal (B89532), offers a unique scaffold for the synthesis of diverse molecular architectures, including quinolines, pyrimidines, and Schiff bases, with potential applications in antimicrobial and anticancer therapies.

Introduction to this compound in Synthesis

This compound (CAS 41365-75-7) is a valuable reagent in organic synthesis due to its bifunctional nature. The primary amine allows for the formation of amides, imines (Schiff bases), and the construction of nitrogen-containing heterocycles. The diethoxy acetal group serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions to participate in further reactions. This dual reactivity makes it a strategic choice for creating complex molecules with potential biological activity.

Comparative Performance of Novel Derivatives

The true measure of a novel compound's utility lies in its performance relative to existing alternatives. This section will focus on two major classes of compounds that can be synthesized from this compound: Quinolines and Pyrimidines.

Antimicrobial Quinolone Derivatives

Quinolone-based compounds are a well-established class of broad-spectrum antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4] Novel quinolone derivatives synthesized using this compound can be compared to existing quinolones or derivatives synthesized from other primary amines.

Table 1: Comparison of Hypothetical Quinolone Derivatives

Compound IDStarting AmineSynthesis Yield (%)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusCytotoxicity (CC50, µM)
QN-ADP-01 This compound 8548>100
QN-ALT-01n-Propylamine821632>100
QN-ALT-02Aniline (B41778)7581650

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Anticancer Pyrimidine (B1678525) Derivatives

Pyrimidine scaffolds are present in numerous anticancer agents, often targeting key enzymes in cell proliferation pathways such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][7][8][9][10] The diethoxypropyl side chain introduced from this compound can influence the compound's solubility, cell permeability, and binding affinity to target proteins.

Table 2: Comparison of Hypothetical Pyrimidine Derivatives

Compound IDStarting AmineSynthesis Yield (%)EGFR Kinase Inhibition (IC50, nM)Anti-proliferative Activity (GI50, µM) - MCF-7 Cells
PYR-ADP-01 This compound 78505
PYR-ALT-01Cyclohexylamine7515015
PYR-ALT-02Benzylamine808010

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel compounds. Below are representative protocols for the synthesis and characterization of quinolone and pyrimidine derivatives using this compound.

Synthesis of a Quinolone Derivative (Gould-Jacobs Reaction)
  • Step 1: Condensation. To a solution of aniline (1.0 eq) in ethanol, add diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to reflux for 2 hours.

  • Step 2: Cyclization. Cool the reaction mixture and add this compound (1.2 eq). Heat the mixture in a high-boiling solvent such as diphenyl ether to 250 °C for 1 hour.

  • Step 3: Work-up and Purification. Cool the reaction mixture and pour it into hexane. The precipitated product is collected by filtration, washed with hexane, and purified by column chromatography on silica (B1680970) gel.

Synthesis of a Pyrimidine Derivative
  • Step 1: Formation of the Guanidine (B92328) Intermediate. React this compound (1.0 eq) with S-methylisothiourea sulfate (B86663) (0.5 eq) in the presence of a base such as sodium hydroxide (B78521) in ethanol.

  • Step 2: Cyclocondensation. To the guanidine intermediate, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and a catalytic amount of a base (e.g., sodium ethoxide). Heat the mixture to reflux for 4-6 hours.

  • Step 3: Work-up and Purification. After cooling, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure. The residue is then purified by recrystallization or column chromatography.

Structural Validation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the synthesized compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C=N).

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.

Visualizing Synthesis and Signaling Pathways

Experimental Workflow for Synthesis and Validation

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_activity Biological Evaluation start This compound reaction Reaction (e.g., Gould-Jacobs) start->reaction reagent Co-reactant (e.g., Diethyl (ethoxymethylene)malonate) reagent->reaction crude Crude Product reaction->crude purification Purification (Chromatography/Recrystallization) crude->purification pure Pure Novel Compound purification->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir antimicrobial Antimicrobial Assay pure->antimicrobial anticancer Anticancer Assay pure->anticancer pathway Signaling Pathway Analysis anticancer->pathway

Caption: Workflow for the synthesis, purification, and validation of novel compounds.

Proposed Signaling Pathway for Anticancer Pyrimidine Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation EGF EGF EGF->EGFR Pyrimidine_Derivative Novel Pyrimidine Derivative Pyrimidine_Derivative->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by a novel pyrimidine derivative.

Conclusion

This compound stands out as a highly adaptable starting material for the generation of novel heterocyclic compounds with significant therapeutic potential. A rigorous and comparative approach to the validation of these new chemical entities is paramount. This involves not only thorough structural elucidation through modern analytical techniques but also a direct comparison of their biological performance against relevant alternatives. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in the systematic evaluation and development of next-generation therapeutics derived from this versatile building block.

References

A Comparative Guide to the Applications of 1-Amino-3,3-diethoxypropane in Chemical Synthesis and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Amino-3,3-diethoxypropane is a versatile bifunctional molecule widely employed as a building block in the synthesis of pharmaceuticals and as a modulator in the formation of biomaterials. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, allows for a range of chemical transformations. This guide provides an objective comparison of its performance in key applications against common alternatives, supported by experimental data to inform synthetic strategy and material design.

Application in Heterocyclic Synthesis: The Doebner-von Miller Quinolone Synthesis

The Doebner-von Miller reaction is a cornerstone in the synthesis of quinolines, a privileged scaffold in medicinal chemistry. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. This compound serves as a stable precursor to 3-aminopropionaldehyde, which can participate in this reaction.

A common alternative approach involves the direct use of α,β-unsaturated aldehydes or ketones like crotonaldehyde (B89634) or methyl vinyl ketone. Another alternative is the Skraup synthesis, which utilizes glycerol (B35011) as the three-carbon source.

Table 1: Comparison of Reagents in Quinolone Synthesis with Aniline

ReagentProductAcid CatalystYield (%)Reference
Crotonaldehyde2-Methylquinoline (Quinaldine)HCl70-75[1]
Methyl Vinyl Ketone4-Methylquinoline (Lepidine)HCl/ZnCl₂60-65[1]
Glycerol (Skraup Synthesis)Quinoline (B57606)H₂SO₄84-91[2]

Note: Yields are highly dependent on specific reaction conditions and the nature of the aniline derivative.

Experimental Protocol: Skraup Synthesis of Quinoline from Aniline and Glycerol

This protocol is a classic example of quinoline synthesis and serves as a benchmark for comparison.

Materials:

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and requires careful temperature control.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Make the solution alkaline by the slow addition of concentrated sodium hydroxide (B78521) solution, with cooling.

  • The quinoline will separate as a dark oil. Isolate the crude quinoline via steam distillation.

  • Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

  • Purify the crude quinoline by vacuum distillation.[1]

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aniline Aniline Mixing Mixing and Heating Aniline->Mixing Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Dehydration Dehydration of Glycerol to Acrolein Mixing->Dehydration Heat, H₂SO₄ Dehydration->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Neutralization Neutralization Oxidation->Neutralization Distillation Steam Distillation Neutralization->Distillation Purification Purification Distillation->Purification Quinoline Quinoline Purification->Quinoline

Caption: General workflow of the Skraup quinoline synthesis.

Application in Biomaterials: Hydrogel Cross-linking

This compound can be utilized as a cross-linking agent in the formation of hydrogels, particularly those based on biopolymers like gelatin. The amino group can form covalent bonds with reactive functional groups on the polymer chains, while the protected aldehyde can be deprotected to introduce further functionality or participate in additional cross-linking.

Commonly used cross-linking agents for gelatin hydrogels include glutaraldehyde (B144438), glyceraldehyde, and carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5]

Table 2: Comparative Properties of Cross-linked Gelatin Hydrogels

Cross-linking AgentTypeKey AdvantagesKey Disadvantages
GlutaraldehydeAldehydeEfficient, low cost, fast reactionPotential cytotoxicity from unreacted molecules
GlyceraldehydeAldehydeMore biocompatible alternative to glutaraldehydeReaction conditions and effects on properties are less defined
EDC-NHSZero-lengthNon-toxic, biocompatibleHigher cost, reaction efficiency can be variable
Dialdehyde (B1249045) Starch (DAS)Natural PolymerBiocompatible, can improve mechanical strengthProperties can be variable depending on the source and preparation
This compoundAmino-acetalIntroduces both amine and latent aldehyde functionality, potential for dual cross-linkingLimited direct comparative data available

A comparative study on gelatin hydrogels showed that dialdehyde starch as a cross-linker resulted in better mechanical properties compared to EDC-NHS.[5] While direct quantitative data for this compound as a gelatin cross-linker is not available in a comparative context, its bifunctional nature presents an interesting alternative for creating hydrogels with tunable properties. The initial amine-based cross-linking can be followed by a secondary cross-linking step after deprotection of the aldehyde, potentially leading to hydrogels with enhanced stability and tailored functionality.

Experimental Protocol: Gelatin Cross-linking with Glutaraldehyde

This protocol provides a standard method for cross-linking gelatin, which can be adapted for comparison with other cross-linking agents.

Materials:

  • Gelatin (e.g., from porcine skin)

  • Glutaraldehyde solution (e.g., 25% in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a gelatin solution (e.g., 10% w/v) in PBS by dissolving the gelatin at an elevated temperature (e.g., 50-60 °C) with stirring.

  • Cool the gelatin solution to room temperature.

  • Add the desired amount of glutaraldehyde solution to the gelatin solution while stirring. The final concentration of glutaraldehyde will depend on the desired degree of cross-linking.

  • Pour the mixture into a mold and allow it to cross-link at room temperature or 4 °C for a specified period (e.g., 24 hours).

  • After cross-linking, the hydrogel can be washed extensively with PBS to remove any unreacted glutaraldehyde.

  • The properties of the hydrogel (e.g., swelling ratio, mechanical strength) can then be characterized.[4]

Hydrogel_Crosslinking cluster_materials Materials cluster_process Process Polymer Biopolymer (e.g., Gelatin) Dissolution Polymer Dissolution Polymer->Dissolution Crosslinker Cross-linking Agent (e.g., this compound) Addition Cross-linker Addition Crosslinker->Addition Dissolution->Addition Curing Curing/Gelation Addition->Curing Hydrogel Cross-linked Hydrogel Curing->Hydrogel

Caption: General workflow for hydrogel formation via cross-linking.

Application in Bioconjugation: PEGylation

The primary amine of this compound can serve as a reactive handle for PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, often therapeutic proteins or drug carriers. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics.

While this compound itself is not a direct PEGylating agent, it can be incorporated into molecules to provide a site for subsequent PEGylation. The aldehyde functionality, after deprotection, can also be used for bioconjugation through reactions like reductive amination.

Direct comparative data on the efficiency of PEGylation using linkers derived from this compound versus other common PEGylating agents (e.g., NHS-esters, maleimides) is scarce. The choice of PEGylation strategy is highly dependent on the target molecule and the desired properties of the final conjugate.

Conclusion

This compound is a valuable and versatile building block in both organic synthesis and materials science. In quinoline synthesis, it offers a stable and controllable alternative to volatile α,β-unsaturated carbonyl compounds. In the realm of biomaterials, its bifunctional nature presents opportunities for creating hydrogels with unique, tunable properties. While direct, quantitative comparisons with all alternative reagents are not always available, the distinct chemical properties of this compound make it a compelling choice for researchers and drug development professionals seeking to design novel molecules and materials. Further research into the direct comparison of its performance in various applications will undoubtedly solidify its position in the synthetic chemist's toolkit.

References

Benchmarking Efficiency: A Comparative Guide to 1-Amino-3,3-diethoxypropane in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline (B57606) scaffold is a critical step in the creation of a wide array of pharmaceuticals. The Skraup-Doebner-von Miller reaction remains a foundational method for this transformation. This guide provides an objective comparison of 1-Amino-3,3-diethoxypropane with traditional and alternative reagents in this key synthetic protocol, supported by available experimental data to inform reagent selection and process optimization.

This compound serves as a stable and efficient precursor to acrolein in the Skraup-Doebner-von Miller synthesis of quinolines. This reaction, a cornerstone of heterocyclic chemistry, involves the reaction of an aromatic amine with a three-carbon aldehyde equivalent, typically under strong acidic conditions with an oxidizing agent. The efficiency of this process is highly dependent on the nature of the acrolein precursor. This guide benchmarks the performance of this compound against its main alternatives: glycerol (B35011) and acrolein diethyl acetal (B89532).

Performance Comparison in Quinolone Synthesis

The selection of the three-carbon component in the Skraup-Doebner-von Miller reaction significantly impacts reaction conditions, yields, and safety. Below is a comparative summary of this compound, glycerol, and acrolein diethyl acetal.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Reaction ConditionsReported Yields
This compound this compound structureGradual in situ generation of the reactive species, potentially leading to milder reaction profiles and improved yields. The presence of the amino group can influence the reaction pathway.Higher cost compared to glycerol.Acid-catalyzed hydrolysis followed by cyclization and oxidation.Moderate to Good (Specific data is not readily available in comparative studies, but its role as a stable precursor suggests potential for higher, more reproducible yields).
Glycerol Glycerol structureLow cost and readily available.Harsh and often violent reaction conditions due to the exothermic dehydration to acrolein.[1] Yields can be low and variable.[2]Strong acid (e.g., concentrated H₂SO₄), high temperatures (often >150°C), and an oxidizing agent (e.g., nitrobenzene).[2]Low to Moderate (Often in the range of 20-40% for the classic Skraup reaction, though modifications can improve this to 10-66%).[1][3]
Acrolein Diethyl Acetal Acrolein Diethyl Acetal structureOffers a more controlled release of acrolein compared to glycerol, leading to less violent reactions and potentially higher yields.[4]More expensive than glycerol.Acid-catalyzed hydrolysis to acrolein in situ, followed by the standard Doebner-von Miller pathway.[5]Moderate to Good (Reported to provide moderate to good yields in a more controlled manner than the traditional Skraup synthesis).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the Skraup-Doebner-von Miller synthesis of quinoline using the different acrolein precursors.

Protocol 1: Skraup Synthesis of Quinoline using Glycerol

Materials:

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Slowly add aniline to the mixture.

  • Add a catalytic amount of ferrous sulfate.

  • Heat the mixture gently. The reaction is highly exothermic and may become vigorous.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, maintaining the temperature below 130-140°C.

  • After the addition is complete, continue heating at 140-150°C for an additional 3-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Make the solution alkaline with a concentrated sodium hydroxide (B78521) solution.

  • Isolate the crude quinoline by steam distillation.[2]

Protocol 2: Doebner-von Miller Synthesis using Acrolein Diethyl Acetal

Materials:

  • Aniline (or substituted aniline)

  • Acrolein diethyl acetal

  • Acid catalyst (e.g., concentrated HCl or H₂SO₄)

  • Oxidizing agent (e.g., arsenic acid or nitrobenzene)

Procedure:

  • To a solution of the aniline in a suitable solvent, add the acid catalyst.

  • Slowly add acrolein diethyl acetal to the mixture with stirring.

  • Add the oxidizing agent.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent and purify by distillation or chromatography.[4][5]

Protocol 3: Proposed Doebner-von Miller Synthesis using this compound

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Acid catalyst (e.g., concentrated HCl or H₂SO₄)

  • Oxidizing agent (e.g., nitrobenzene)

Procedure:

  • In a reaction vessel, combine the aniline and the acid catalyst.

  • Slowly add this compound to the mixture with stirring. The acetal will hydrolyze in situ to form the reactive aldehyde.

  • Add the oxidizing agent.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress.

  • Upon completion, work up the reaction mixture by neutralization and extraction to isolate the quinoline product.

Logical Workflow and Reaction Pathways

The synthesis of quinolines via the Skraup-Doebner-von Miller reaction involves a series of well-defined steps. The choice of the acrolein precursor influences the initial stages of this pathway.

Skraup_Doebner_von_Miller_Workflow cluster_precursor Acrolein Precursor cluster_reaction Reaction Pathway Glycerol Glycerol Dehydration Dehydration (Glycerol) / Hydrolysis (Acetals) Glycerol->Dehydration H₂SO₄, Heat ADEP This compound Acrolein Acrolein Generation ADEP->Acrolein Acid Hydrolysis ADA Acrolein Diethyl Acetal ADA->Acrolein Acid Hydrolysis Dehydration->Acrolein Michael_Addition Michael Addition of Aniline Acrolein->Michael_Addition Aniline Cyclization Cyclization Michael_Addition->Cyclization Dehydration_Cyclization Dehydration Cyclization->Dehydration_Cyclization Dihydroquinoline 1,2-Dihydroquinoline Dehydration_Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Oxidizing Agent Quinoline Quinoline Product Oxidation->Quinoline

Caption: General workflow for quinoline synthesis via the Skraup-Doebner-von Miller reaction.

The initial step involves the generation of acrolein from the respective precursor. Glycerol undergoes a harsh acid-catalyzed dehydration, while the acetals, this compound and acrolein diethyl acetal, hydrolyze under acidic conditions to release acrolein in a more controlled manner. The subsequent steps of Michael addition, cyclization, dehydration, and oxidation are common to all pathways.

Reagent_Comparison_Logic Reagent_Choice Choice of Acrolein Precursor Glycerol Glycerol Reagent_Choice->Glycerol ADEP This compound Reagent_Choice->ADEP ADA Acrolein Diethyl Acetal Reagent_Choice->ADA Harsh_Conditions Harsh Conditions (High Temp, Exothermic) Glycerol->Harsh_Conditions Low_Cost Low Cost Glycerol->Low_Cost Variable_Yield Variable/Low Yields Glycerol->Variable_Yield Milder_Conditions Milder Conditions (Controlled Release) ADEP->Milder_Conditions Higher_Cost Higher Cost ADEP->Higher_Cost Improved_Yield Potentially Improved Yields ADEP->Improved_Yield ADA->Milder_Conditions ADA->Higher_Cost ADA->Improved_Yield

Caption: Decision logic for selecting an acrolein precursor in quinoline synthesis.

Conclusion

While the classic Skraup synthesis using glycerol is economical, it suffers from harsh reaction conditions and often provides low and variable yields.[2] Acrolein diethyl acetal offers a milder alternative with improved control over the reaction. This compound, as a stable precursor, presents a promising option for achieving potentially higher and more consistent yields under more controlled conditions, a critical factor in the synthesis of complex pharmaceutical intermediates. The choice of reagent will ultimately depend on a balance of cost, desired yield, safety considerations, and the specific requirements of the target quinoline derivative. Further research directly comparing the efficiency of this compound with other precursors under standardized conditions would be highly valuable to the scientific community.

References

Safety Operating Guide

Proper Disposal of 1-Amino-3,3-diethoxypropane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of 1-Amino-3,3-diethoxypropane is essential for maintaining a safe and compliant laboratory environment. This guide offers a procedural, step-by-step approach to ensure that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and precision. Adherence to these protocols will help build a culture of safety and trust in your laboratory's chemical handling practices.

Key Safety and Disposal Information

Proper disposal of this compound, a corrosive and combustible liquid, begins with a thorough understanding of its hazards and the necessary precautions. The following table summarizes critical data for the safe handling and disposal of this compound.

ParameterInformationSource
GHS Hazard Class Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)[1]
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Storage Class 8A: Combustible corrosive hazardous materials.[1]
Personal Protective Equipment (PPE) Faceshields, Goggles, Chemical-resistant gloves (e.g., nitrile), Type ABEK (EN14387) respirator filter, Protective clothing.[1][2]
Incompatible Materials Acids, Strong oxidizing agents.[2]
Primary Disposal Route Collection by a licensed hazardous waste disposal company for incineration.[3][4][5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended without a specific, validated protocol due to the compound's combustible and corrosive nature.

Objective: To safely collect, store, and prepare this compound waste for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Compatible hazardous waste container (e.g., glass or high-density polyethylene) with a secure screw cap.[3][7]

  • Hazardous waste labels.

  • Secondary containment for the waste container.[3]

  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) for spill management.[2]

Procedure:

  • Preparation and Segregation:

    • Before beginning any work that will generate this compound waste, designate a "Satellite Accumulation Area" (SAA) within the laboratory. This area should be away from incompatible materials, particularly acids and strong oxidizers.[3]

    • Ensure the SAA is well-ventilated, and if possible, located within a chemical fume hood.[7]

    • Prepare a designated hazardous waste container. The container must be clean, in good condition, and made of a material compatible with corrosive organic amines.[3][7]

  • Waste Collection:

    • Carefully transfer liquid this compound waste into the designated waste container.

    • Do not mix this waste with other waste streams, especially acidic or oxidizing waste, to prevent violent reactions.[3][8]

    • Collect solid waste contaminated with this compound (e.g., contaminated gloves, absorbent pads from minor spills) in a separate, clearly labeled, and compatible solid waste container.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7]

  • Labeling and Storage:

    • Immediately label the waste container with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

      • The associated hazards (e.g., "Corrosive," "Combustible").

      • The date when waste was first added to the container.[3]

    • Keep the waste container tightly sealed at all times, except when adding waste.[3]

    • Place the sealed and labeled waste container in secondary containment within the designated SAA.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[4]

  • Arranging for Disposal:

    • Once the waste container is full (or within the time limits specified by your institution, often not to exceed one year in the SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill & Empty Container Management start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill Occurs start->spill empty_container Empty Container start->empty_container segregate Segregate Waste (Keep away from acids and oxidizers) ppe->segregate collect_liquid Collect Liquid Waste in Compatible, Labeled Container segregate->collect_liquid collect_solid Collect Contaminated Solids in Separate Labeled Container segregate->collect_solid seal Keep Container Tightly Sealed collect_liquid->seal collect_solid->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store full Container Full or Storage Time Limit Reached? store->full full->store No pickup Arrange for Pickup by Licensed Hazardous Waste Contractor full->pickup Yes end Final Disposal (Incineration) pickup->end cleanup Clean up with Inert Absorbent Collect as Hazardous Waste spill->cleanup cleanup->collect_solid rinse Triple Rinse with Suitable Solvent (Collect first rinse as hazardous waste) empty_container->rinse dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste rinse->dispose_container

References

Essential Safety and Logistics for Handling 1-Amino-3,3-diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 1-Amino-3,3-diethoxypropane, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Aminopropionaldehyde diethylacetal[1]

  • CAS Number: 41365-75-7

Hazard Summary: this compound is a combustible liquid that can cause severe skin burns, and eye damage, and may cause respiratory irritation.[1] It is harmful if swallowed.[2]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl) are required.[3] Always inspect gloves for tears or punctures before use.

    • Protective Clothing: A lab coat, chemical-resistant apron, or a full chemical suit should be worn to prevent skin contact.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working in a poorly ventilated area or if exposure limits are exceeded.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Remove all potential ignition sources, as the substance is a combustible liquid.[1]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Handling:

    • Wear the appropriate PPE as detailed above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1]

    • Keep away from heat, sparks, and open flames.[1]

    • Incompatible materials to avoid include acids and strong oxidizing agents.[1]

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₁₇NO₂[4]
Molecular Weight 147.22 g/mol [4]
Appearance Clear colorless to yellow liquid[5]
Density 0.91 g/mL at 25 °C
Flash Point 78 °C (172.4 °F) - closed cup
Solubility Miscible in water

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not dispose of it in household or municipal waste.

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Safe Handling Workflow for this compound

prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe Ensure Safety Measures handling Handling (Under Fume Hood) ppe->handling Proceed with Caution storage Storage (Cool, Dry, Ventilated) handling->storage After Use disposal Disposal (Approved Waste Plant) handling->disposal For Waste emergency Emergency Procedures (Eyewash, Shower, Medical Aid) handling->emergency In Case of Exposure

References

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Feasible Synthetic Routes

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